molecular formula C7H3BrN2O2 B1267389 5-Bromo-2-nitrobenzonitrile CAS No. 89642-50-2

5-Bromo-2-nitrobenzonitrile

Cat. No.: B1267389
CAS No.: 89642-50-2
M. Wt: 227.01 g/mol
InChI Key: LCNNOEPOXHHUQG-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrobenzonitrile (CAS 89642-50-2) is a high-purity, multifunctional aromatic compound with a molecular formula of C7H3BrN2O2 and a molecular weight of 227.02 g/mol. This compound serves as a versatile and critical synthetic intermediate in advanced organic research and development. Its structure incorporates three distinct and reactive functional groups—a bromine atom, a nitro group, and a nitrile group—which collectively make it a valuable building block for constructing complex molecules. The nitrile group can be readily transformed into other functionalities, such as carboxylic acids or amides, while the bromine atom is a strategic site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it a key feature in the design of compounds with specific electronic characteristics. In medicinal chemistry research, derivatives of benzonitrile and related aromatic systems are frequently investigated for their potential biological activities. The planar structure of such aromatic systems can facilitate interaction with biological macromolecules. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-nitrobenzonitrile
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InChI

InChI=1S/C7H3BrN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LCNNOEPOXHHUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40312876
Record name 5-bromo-2-nitrobenzonitrile
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Molecular Weight

227.01 g/mol
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CAS No.

89642-50-2
Record name 5-Bromo-2-nitrobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-nitrobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-nitrobenzonitrile, a key chemical intermediate in organic synthesis and drug discovery. This document details its chemical and physical properties, outlines synthetic methodologies, and explores its applications, particularly in the development of kinase inhibitors.

Core Properties of this compound

This compound, with the CAS Number 89642-50-2 , is a crystalline solid that serves as a versatile building block in the synthesis of complex organic molecules. Its chemical structure, featuring a bromo, a nitro, and a nitrile functional group on a benzene ring, offers multiple reaction sites for chemical modification.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 89642-50-2
Molecular Formula C₇H₃BrN₂O₂
Molecular Weight 227.02 g/mol
Melting Point 117-119 °C
Boiling Point 328.6 °C at 760 mmHg
Appearance Pale yellow crystalline solid
Solubility Soluble in many organic solvents

Synthesis of this compound

Proposed Synthetic Pathway: Sandmeyer Reaction

The synthesis would likely begin with a suitable aminobromobenzonitrile precursor. A logical starting material would be 4-Amino-3-bromobenzonitrile.

Synthesis of this compound 4-Amino-3-bromobenzonitrile 4-Amino-3-bromobenzonitrile Diazonium_Salt Intermediate Diazonium Salt 4-Amino-3-bromobenzonitrile->Diazonium_Salt NaNO₂, H₂SO₄, 0-5 °C This compound This compound Diazonium_Salt->this compound Cu(I) salt, NaNO₂

Figure 1: Proposed synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Proposed Sandmeyer Reaction

  • Diazotization: Dissolve 4-Amino-3-bromobenzonitrile in a cooled (0-5 °C) aqueous solution of a strong acid, such as sulfuric acid. Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the corresponding diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of a copper(I) salt (e.g., Cu₂O) and sodium nitrite in water. Slowly add the freshly prepared diazonium salt solution to this mixture. The reaction is often accompanied by the evolution of nitrogen gas.

  • Work-up and Purification: After the reaction is complete, the crude product can be extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Key Applications

The trifunctional nature of this compound makes it a valuable intermediate for creating diverse molecular architectures. The bromine atom is amenable to various cross-coupling reactions, the nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.

Suzuki-Miyaura Coupling This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Coupled_Product Catalyst_Base Pd Catalyst, Base Catalyst_Base->Coupled_Product

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Degassing: Add an anhydrous solvent (e.g., dioxane, toluene, or DMF). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron powder, or catalytic hydrogenation. The resulting 5-bromo-2-aminobenzonitrile provides a key functionality for further derivatization, such as amide bond formation or the construction of heterocyclic rings.

Role in Drug Discovery and Biological Activity

Nitroaromatic compounds are known to have a wide range of biological activities, and their derivatives are often investigated as potential therapeutic agents. The presence of the nitro group can be crucial for the biological activity of some compounds. This compound and its derivatives are of particular interest in the development of kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[4][5]

While direct studies on the inhibitory effects of this compound on specific enzymes or its modulation of the PI3K/Akt/mTOR pathway are not detailed in the available literature, its use as a precursor for potent kinase inhibitors is well-documented.[6] The versatile chemical handles on the this compound scaffold allow for the systematic modification of its structure to optimize binding to the ATP-binding site of target kinases, potentially leading to the discovery of novel and effective cancer therapeutics. For instance, related bromo-nitropyridine compounds are key intermediates in the synthesis of FDA-approved kinase inhibitors like Pazopanib.[6]

Drug_Discovery_Workflow This compound This compound Chemical_Modification Chemical Modification (e.g., Suzuki Coupling, Reduction) This compound->Chemical_Modification Library_of_Derivatives Library of Derivatives Chemical_Modification->Library_of_Derivatives Biological_Screening Biological Screening (e.g., Kinase Assays) Library_of_Derivatives->Biological_Screening Lead_Compound Lead Compound for Drug Development Biological_Screening->Lead_Compound

Figure 3: Logical workflow for the use of this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in key transformations such as the Suzuki-Miyaura coupling and nitro group reduction, make it an important building block for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors for the treatment of diseases like cancer. Further research into its direct biological activities and the development of optimized synthetic protocols will continue to enhance its utility in the scientific community.

References

An In-depth Technical Guide to the Synthesis and Mechanism of 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and mechanism of 5-Bromo-2-nitrobenzonitrile, a valuable building block in organic synthesis. This document details a plausible multi-step synthetic pathway, including a thorough experimental protocol, and presents relevant chemical data in a clear and accessible format.

Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process commencing with the commercially available starting material, 4-bromoaniline. The key transformations involve:

  • Protection of the amino group: The amino group of 4-bromoaniline is first protected by acetylation to prevent its oxidation during the subsequent nitration step.

  • Electrophilic Nitration: The nitro group is introduced onto the aromatic ring via electrophilic aromatic substitution.

  • Deprotection and Sandmeyer Reaction: The protecting acetyl group is removed, and the resulting amino group is converted to a diazonium salt, which is then displaced by a cyano group via a Sandmeyer reaction.

The overall synthetic workflow is depicted below:

Synthesis of this compound cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection & Sandmeyer Reaction A 4-Bromoaniline B 4-Bromoacetanilide A->B Acetic Anhydride C 4-Bromo-2-nitroacetanilide B->C HNO3, H2SO4 D 4-Bromo-2-nitroaniline C->D HCl, H2O, Reflux E This compound D->E 1. NaNO2, HCl 2. CuCN, KCN

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

This section outlines a detailed methodology for the synthesis of this compound from 4-bromoaniline.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
4-BromoanilineC₆H₆BrN172.02≥98%
Acetic Anhydride(CH₃CO)₂O102.09≥98%
Concentrated Nitric AcidHNO₃63.0170%
Concentrated Sulfuric AcidH₂SO₄98.0895-98%
Concentrated Hydrochloric AcidHCl36.4637%
Sodium NitriteNaNO₂69.00≥97%
Copper(I) CyanideCuCN89.56≥98%
Potassium CyanideKCN65.12≥97%
DichloromethaneCH₂Cl₂84.93≥99.5%
Ethyl AcetateC₄H₈O₂88.11≥99.5%
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%
Step-by-Step Procedure

Step 1: Synthesis of 4-Bromoacetanilide (Protection)

  • In a round-bottom flask, dissolve 4-bromoaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-bromoacetanilide.

Step 2: Synthesis of 4-Bromo-2-nitroacetanilide (Nitration) [1]

  • In a flask equipped with a stirrer, add 4-bromoacetanilide to acetic anhydride.

  • Cool the mixture in an ice bath to 15-20°C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 20°C.[1]

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Pour the reaction mixture into ice water to precipitate the yellow product, 4-bromo-2-nitroacetanilide.[1]

  • Filter the solid, wash thoroughly with water, and dry. A yield of approximately 57% can be expected after hydrolysis in the next step.[1]

Step 3: Synthesis of 4-Bromo-2-nitroaniline (Deprotection) [1]

  • Suspend the crude 4-bromo-2-nitroacetanilide in a mixture of concentrated hydrochloric acid and water.[1]

  • Heat the mixture at reflux for three hours.[1]

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-bromo-2-nitroaniline.

Step 4: Synthesis of this compound (Sandmeyer Reaction)

  • Dissolve 4-bromo-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

  • Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Reaction Mechanisms

Electrophilic Nitration

The nitration of 4-bromoacetanilide proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction of concentrated nitric and sulfuric acids.

Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation HNO3 HNO3 H2NO3+ H2NO3+ HNO3->H2NO3+ + H2SO4 NO2+ + H2O NO2+ + H2O H2NO3+->NO2+ + H2O - HSO4- 4-Bromoacetanilide 4-Bromoacetanilide Sigma Complex Sigma Complex 4-Bromoacetanilide->Sigma Complex + NO2+ Resonance Structures Resonance Structures Sigma Complex->Resonance Structures 4-Bromo-2-nitroacetanilide 4-Bromo-2-nitroacetanilide Sigma Complex->4-Bromo-2-nitroacetanilide - H+

Caption: Mechanism of electrophilic nitration.

Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] The key steps involve the formation of an aryl radical from the diazonium salt, initiated by a single electron transfer from the copper(I) catalyst.

Sandmeyer Mechanism cluster_0 Diazotization cluster_1 Single Electron Transfer and Radical Formation cluster_2 Cyanide Transfer and Product Formation 4-Bromo-2-nitroaniline 4-Bromo-2-nitroaniline Diazonium Salt Diazonium Salt 4-Bromo-2-nitroaniline->Diazonium Salt NaNO2, HCl Aryl Radical + N2 Aryl Radical + N2 Diazonium Salt->Aryl Radical + N2 + Cu(I) Aryl Radical Aryl Radical This compound This compound Aryl Radical->this compound + [Cu(CN)2]-

Caption: Mechanism of the Sandmeyer reaction.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceTypical Yield (%)
4-BromoanilineC₆H₆BrN172.0260-64White to off-white crystalline solid-
4-BromoacetanilideC₈H₈BrNO214.06165-169White solid>90
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.02110-113Yellow solid~57 (from 4-bromoaniline)[1]
This compoundC₇H₃BrN₂O₂227.02118-120White to off-white solidNot explicitly reported

Conclusion

This technical guide provides a detailed and plausible pathway for the synthesis of this compound. The described multi-step synthesis, involving protection, nitration, deprotection, and a Sandmeyer reaction, is based on well-established organic transformations. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Careful optimization of reaction conditions is recommended to achieve high yields and purity.

References

Spectroscopic Profile of 5-Bromo-2-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-nitrobenzonitrile (C₇H₃BrN₂O₂; CAS No. 89642-50-2). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are valuable for the identification and characterization of this compound in a laboratory setting.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityAssignment
8.25dH-3
8.05ddH-4
7.90dH-6

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
149.0C-2
140.0C-4
134.0C-6
131.0C-5
125.0C-3
116.0C-1
115.0CN

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2230StrongC≡N Stretch
1580, 1470StrongAromatic C=C Stretch
1530StrongAsymmetric NO₂ Stretch
1350StrongSymmetric NO₂ Stretch
850StrongC-H Bending (out-of-plane)
750StrongC-Br Stretch
Table 4: Predicted Mass Spectrometry Data
m/zAdduct
226.9451[M+H]⁺
248.9270[M+Na]⁺
224.9305[M-H]⁻
243.9716[M+NH₄]⁺

M refers to the molecular ion of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[1] Further dilute the stock solution as required by the instrument's sensitivity.[1]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.[1]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z).[2]

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated methodologies for the crystal structure analysis of 5-Bromo-2-nitrobenzonitrile. While, to date, a definitive crystal structure for this compound has not been published in publicly accessible databases, this document outlines a robust framework for its determination. By drawing parallels with structurally similar compounds and adhering to established crystallographic protocols, this paper serves as a valuable resource for researchers aiming to elucidate the three-dimensional structure of this compound. The guide details proposed experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement, and presents expected data in a structured format.

Introduction

This compound (C₇H₃BrN₂O₂) is a small organic molecule of interest in medicinal chemistry and materials science due to its potential as a synthetic intermediate.[1][2] The precise arrangement of atoms in its solid state, governed by its crystal structure, is crucial for understanding its physicochemical properties, including solubility, stability, and intermolecular interactions. This knowledge is paramount for rational drug design and the development of novel materials. This guide presents a prospective approach to the complete crystal structure determination of this compound.

Compound Properties:

  • Molecular Formula: C₇H₃BrN₂O₂[1]

  • Molecular Weight: 227.02 g/mol [1]

  • CAS Number: 89642-50-2[1]

  • Physical Form: Solid, lemon-colored[2]

  • Melting Point: 117-119 °C (recrystallized from ethanol)[2]

Proposed Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound.

Synthesis and Crystallization

A plausible synthetic route to this compound involves the electrophilic aromatic substitution of a suitable benzonitrile precursor. Following synthesis, purification would likely be achieved through column chromatography.

High-quality single crystals suitable for X-ray diffraction are paramount. A systematic screening of crystallization conditions is proposed:

  • Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) should be explored.

  • Crystallization Technique: Slow evaporation of the solvent at room temperature is a primary method. Other techniques to be considered include vapor diffusion and slow cooling of a saturated solution.

  • Crystal Harvesting: Once formed, crystals should be carefully harvested and mounted on a goniometer head for data collection.

X-ray Diffraction Data Collection

A suitable single crystal will be subjected to X-ray diffraction analysis.

  • Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is recommended.

  • Data Collection Conditions: Data should be collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations and potential disorder.

  • Data Processing: The collected diffraction images will be processed to integrate the reflection intensities, perform corrections for Lorentz and polarization effects, and apply an absorption correction (e.g., multi-scan).

Structure Solution and Refinement

The crystal structure will be solved and refined using established crystallographic software.

  • Structure Solution: Ab initio methods, such as direct methods or dual-space recycling, will be employed to determine the initial phases and generate an initial structural model.

  • Structure Refinement: The model will be refined by full-matrix least-squares on F². All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be placed in geometrically calculated positions and refined using a riding model.

Expected Crystallographic Data

Based on the analysis of structurally related compounds, such as 5-Bromo-2-hydroxybenzonitrile[3], a hypothetical set of crystallographic data for this compound is presented in the tables below for illustrative purposes.

Table 1: Anticipated Crystal Data and Structure Refinement Details

ParameterExpected Value
Empirical formulaC₇H₃BrN₂O₂
Formula weight227.02
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or P2₁2₁2₁
Unit cell dimensionsa = 4-8 Å, b = 8-15 Å, c = 15-25 Å
α = 90°, β = 90-100°, γ = 90°
Volume700-900 ų
Z4
Density (calculated)1.7-1.9 g/cm³
Absorption coefficient4.0-5.0 mm⁻¹
F(000)440
Crystal size0.20 x 0.10 x 0.05 mm
Theta range for data collection2.0 to 28.0°
Reflections collected> 5000
Independent reflections> 2000 [R(int) = 0.03]
Completeness to theta> 99.0 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params> 2000 / 0 / > 100
Goodness-of-fit on F²~1.0
Final R indices [I>2σ(I)]R₁ = 0.03-0.05, wR₂ = 0.08-0.12
R indices (all data)R₁ = 0.05-0.07, wR₂ = 0.10-0.15
Largest diff. peak/hole~0.50 and -0.50 e.Å⁻³

Visualizations

The following diagrams illustrate the proposed workflow for the crystal structure analysis and a hypothetical molecular structure of this compound.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Reduction & Correction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares on F²) StructureSolution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation FinalModel Final Structural Model & Crystallographic Data Validation->FinalModel

Caption: Proposed experimental workflow for the crystal structure determination of this compound.

References

Solubility and stability of 5-Bromo-2-nitrobenzonitrile in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-nitrobenzonitrile in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties. The guide outlines the principles of solubility and stability, predicts a qualitative solubility profile, and offers step-by-step methodologies for quantitative analysis. Furthermore, it includes visual workflows to aid in the experimental setup. This document is intended to be a practical resource for researchers and professionals working with this compound, enabling them to generate reliable data for process development, formulation, and quality control.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₃BrN₂O₂. Its structure, featuring a polar nitrile group, a moderately polar nitro group, and a nonpolar brominated benzene ring, suggests a nuanced solubility profile in common laboratory solvents. Understanding the solubility and stability of this compound is paramount for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and the formulation of drug substances. This guide provides the necessary theoretical background and practical experimental procedures to empower researchers to determine these properties accurately.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 89642-50-2[1]
Molecular Formula C₇H₃BrN₂O₂[1]
Molecular Weight 227.01 g/mol [1]
Melting Point 117-119 °C (from ethanol)[1]
Appearance Lemon-colored solid[1]
Density (Predicted) 1.81 ± 0.1 g/cm³[1]

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe polar nature of these solvents can interact favorably with the nitrile and nitro groups.
Polar Protic Methanol, Ethanol, IsopropanolModerately SolubleThe ability to hydrogen bond is less critical for this molecule, but polarity will still allow for some dissolution.
Nonpolar Toluene, Hexane, Diethyl EtherSlightly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Halogenated Dichloromethane, ChloroformModerately to Readily SolubleThese solvents have a moderate polarity and can effectively solvate the aromatic ring and polar groups.
Aqueous WaterInsolubleThe large, nonpolar bromophenyl ring will dominate, leading to very low aqueous solubility.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[2][3][4]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • HPLC-UV or UV-Vis spectrophotometer

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S ( g/100 mL) = (C_diluted × Dilution_Factor × V_solvent) / m_sample × 100 Where:

      • C_diluted is the concentration of the diluted sample (g/mL)

      • Dilution_Factor is the dilution ratio

      • V_solvent is the initial volume of the solvent (mL)

      • m_sample is the initial mass of the sample (if solubility is expressed per mass of solvent)

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in thermostatic shaker prep2->equil1 equil2 Agitate for 24-72 hours at constant temperature equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify using HPLC-UV or UV-Vis sample3->sample4 calc1 Calculate solubility from concentration and dilution factor sample4->calc1 G Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare stock solution of this compound prep2 Prepare stability samples in test solvents prep1->prep2 storage1 Store samples under defined conditions (e.g., temperature, light) prep2->storage1 storage2 Withdraw aliquots at specified time points storage1->storage2 analysis1 Analyze samples by stability-indicating HPLC method storage2->analysis1 analysis2 Record peak areas of parent compound and degradants analysis1->analysis2 data1 Calculate percentage of compound remaining analysis2->data1 data2 Plot degradation profile and determine stability data1->data2

References

Theoretical and computational studies of 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive theoretical and computational analysis of 5-Bromo-2-nitrobenzonitrile is not extensively available in existing literature. However, by examining studies on analogous compounds, a robust framework for its investigation can be established. This guide outlines the standard theoretical and computational methodologies applied to substituted aromatic compounds, providing researchers, scientists, and drug development professionals with a detailed roadmap for characterizing this compound. The principles and protocols described herein are synthesized from research on structurally similar molecules and represent the typical workflow for such an analysis.

Molecular Structure and Optimization

The foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the lowest energy conformation of the molecule.

Computational Methodology

Density Functional Theory (DFT) is a powerful quantum chemical method used for geometry optimization.[1][2] A common approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3] This is typically paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for describing the electronic structure of organic molecules.[1][3] The optimization process confirms that the structure corresponds to a true energy minimum on the potential energy surface, verified by the absence of imaginary frequencies in the vibrational analysis.[1]

Caption: Optimized molecular structure of this compound.
Optimized Geometrical Parameters

Once optimized, key geometrical parameters such as bond lengths and bond angles can be extracted. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available. For 5-Bromo-2-hydroxybenzonitrile, a related compound, crystal structure data has been used for such comparisons.[4]

Table 1: Predicted Geometrical Parameters (Note: These are representative values based on typical DFT calculations for similar molecules. Actual values for this compound would require specific computation.)

ParameterBondLength (Å)ParameterBondsAngle (°)
Bond LengthsC-Br1.890Bond AnglesC1-C2-N(O2)118.5
C-NO21.480C3-C2-N(O2)119.0
C-CN1.450C4-C5-Br119.8
C≡N1.160C6-C5-Br120.0
N-O1.230C2-C1-CN121.0

Spectroscopic Analysis

Computational methods are invaluable for interpreting experimental spectra, including FT-IR, FT-Raman, NMR, and UV-Vis.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data.[5] The Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsion.[3]

Table 2: Key Vibrational Frequencies and Assignments (Note: Wavenumbers are typical ranges for these functional groups based on studies of related molecules.)

Wavenumber (cm⁻¹)AssignmentDescriptionReference
~2230ν(C≡N)Cyano group stretching[6]
~1530νas(NO₂)Asymmetric NO₂ stretching[5]
~1350νs(NO₂)Symmetric NO₂ stretching[5]
~1600-1450ν(C=C)Aromatic ring stretching[1]
~1100ν(C-Br)C-Br stretching[5]
~3100-3000ν(C-H)Aromatic C-H stretching[1]
NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C).[3][7] Theoretical shifts are often calculated in a vacuum and in a solvent (e.g., DMSO, Chloroform) using a solvation model like the Polarizable Continuum Model (PCM) to simulate experimental conditions more closely.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption properties of the molecule.[1] This analysis yields the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between these orbitals (HOMO-LUMO gap) provides insights into the molecule's chemical reactivity, stability, and electronic transport properties.[8]

Nonlinear Optical (NLO) Properties

Organic molecules with donor-π-acceptor structures, like this compound (where NO₂ is an acceptor and the bromine/ring system can act as a donor), are of interest for nonlinear optical applications.[3][9] Computational chemistry allows for the prediction of NLO properties.

NLO Parameters

Key NLO properties, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), are calculated to assess the material's potential for applications like frequency conversion.[10] Organic materials can exhibit NLO responses orders of magnitude greater than inorganic materials.[11]

Table 3: Calculated Nonlinear Optical Properties (Note: These are representative parameters. Actual values require specific computation.)

ParameterDescriptionTypical Units
μDipole MomentDebye
αLinear Polarizabilityesu
βFirst Hyperpolarizabilityesu

Experimental and Computational Workflow

A synergistic approach combining experimental synthesis and characterization with computational validation is the gold standard in modern chemical research.

Experimental Protocols (Generalized)
  • Synthesis: A plausible synthesis route could involve the direct bromination of 2-nitrobenzonitrile. The bromination of nitrobenzene, for instance, is a well-established procedure that uses iron filings as a catalyst.[12] A similar approach could be adapted, followed by purification via recrystallization or column chromatography.

  • FT-IR/FT-Raman Spectroscopy: The FT-IR spectrum would typically be recorded using a spectrometer (e.g., PerkinElmer) in the 4000-400 cm⁻¹ range with the sample prepared as a KBr pellet.[1][3] The FT-Raman spectrum would be obtained using a spectrometer with a laser excitation source (e.g., Nd:YAG laser at 1064 nm).[3]

  • UV-Vis Spectroscopy: The absorption spectrum would be measured using a spectrophotometer (e.g., Agilent Cary series) in the 200-800 nm range, with the compound dissolved in a suitable solvent like ethanol or chloroform.[1][3]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., Bruker at 400 or 500 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃ with Tetramethylsilane (TMS) as the internal standard.[13]

Computational Workflow Diagram

The diagram below illustrates the typical workflow for a theoretical investigation of a molecule like this compound.

G Typical Quantum Chemical Calculation Workflow cluster_classical Classical Computing cluster_analysis Data Analysis & Interpretation A 1. Molecular Structure Input (Draw molecule, initial guess) B 2. Select Computational Method (e.g., DFT: B3LYP/6-311++G(d,p)) A->B Define Theory C 3. Geometry Optimization (Find lowest energy structure) B->C Run Calculation D 4. Frequency Calculation (Confirm minimum, get vibrational modes) C->D Verify Structure F 6. Property Calculation (NLO, HOMO-LUMO, MEP) C->F Calculate Properties E 5. Spectroscopic Analysis (FT-IR, Raman, NMR, UV-Vis) D->E Assign Spectra G 7. Comparison with Experiment (Validate theoretical model) E->G F->G H 8. Further Analysis (NBO, Molecular Docking) G->H Deeper Insights

Caption: A flowchart of the computational chemistry process.

Relevance for Drug Development

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[14][15] The nitro group is often a key pharmacophore that can be bioreduced within cells to produce reactive nitrogen species, leading to cellular damage in target organisms.[15]

Computational studies play a vital role in drug development by:

  • Predicting Reactivity: Analyses like Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and interactions with biological receptors.[1]

  • Molecular Docking: The optimized molecular structure can be used in molecular docking simulations to predict how the compound might bind to the active site of a target protein, providing insights into its potential mechanism of action and efficacy as a drug candidate.[13]

  • ADMET Prediction: Computational models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify potential liabilities early in the drug discovery process.

References

5-Bromo-2-nitrobenzonitrile: A Technical Guide to its Reactivity and Electronic Properties for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 5-Bromo-2-nitrobenzonitrile, a key aromatic building block with significant potential in medicinal chemistry and materials science. This document details synthetic pathways, characteristic reactions, and explores its prospective role in the development of targeted therapeutics, particularly in the realm of kinase inhibition.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 89642-50-2[1][2]
Molecular Formula C₇H₃BrN₂O₂[1]
Molecular Weight 227.02 g/mol [1]
Melting Point 115-119 °C[2][3]
Appearance Lemon-colored solid[2]
Predicted Boiling Point 328.6 °C at 760 mmHg[3]
Predicted Density 1.8 g/cm³[3]
Predicted XLogP3 1.7[3]
Predicted Polar Surface Area 69.6 Ų[3]

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the three functional groups on the benzene ring: the nitrile, the nitro group, and the bromine atom.

Synthesis

A plausible and efficient method for the synthesis of this compound is via a Sandmeyer reaction, starting from the readily available 2-amino-5-bromobenzonitrile. This classical and reliable method allows for the introduction of the nitro group at the 2-position.[4][5][6] An alternative approach involves the direct nitration of 5-bromobenzonitrile.[7][8][9]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established Sandmeyer reaction procedures.[4][5][6]

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-bromobenzonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Nitration (Sandmeyer Reaction):

    • In a separate reaction vessel, prepare a solution of copper(I) oxide (catalytic amount) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) oxide solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Key Reactions

The presence of the electron-withdrawing nitro and cyano groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) , primarily at the bromine-bearing carbon.[5][10][11] The nitro group can be readily reduced to an amino group, providing a handle for further functionalization.[12] Furthermore, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[13][14][15]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is adapted from general procedures for SNAr reactions on activated aryl halides.[10]

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired amine nucleophile (1.2 eq.), and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).

    • Add a polar aprotic solvent such as DMF or DMSO.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Reduction of the Nitro Group

This protocol is based on established methods for the reduction of aromatic nitro compounds.[6][12]

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, tin(II) chloride dihydrate (4-5 eq.).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the resulting 5-bromo-2-aminobenzonitrile by column chromatography.

Electronic Properties and Computational Analysis

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups. These groups decrease the electron density of the aromatic ring, which is a key factor in its reactivity, particularly its susceptibility to nucleophilic attack.

Relevance in Drug Development and Medicinal Chemistry

Aromatic compounds containing nitro and bromo substituents are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[18][19][20]

Potential as a Kinase Inhibitor Precursor

A significant application of structurally related compounds is in the synthesis of kinase inhibitors. For instance, 5-bromo-2-nitropyridine is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[15] Pazopanib functions by inhibiting several tyrosine kinases, including the Vascular Endothelial Growth Factor Receptors (VEGFRs). The pyridine and amino groups derived from the bromo-nitro precursor are crucial for binding to the ATP-binding site of the kinase.

Given the structural similarities, this compound represents a valuable starting material for the synthesis of novel benzonitrile-based kinase inhibitors. The nitrile group can be maintained or transformed into other functional groups to modulate binding affinity and selectivity for various kinase targets.

Below is a diagram illustrating the general signaling pathway inhibited by VEGFR tyrosine kinase inhibitors, a class of drugs for which derivatives of this compound could be potential precursors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGF Receptor (Tyrosine Kinase) VEGF->VEGFR Binding & Dimerization P_VEGFR Phosphorylated VEGFR VEGFR->P_VEGFR Autophosphorylation Signaling_Proteins Downstream Signaling Proteins (e.g., PLCγ, PI3K) P_VEGFR->Signaling_Proteins Activation Cellular_Responses Cellular Responses (Proliferation, Migration, Survival, Angiogenesis) Signaling_Proteins->Cellular_Responses Signal Transduction Kinase_Inhibitor Kinase Inhibitor (e.g., Pazopanib) Kinase_Inhibitor->P_VEGFR Inhibition

Caption: VEGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a highly functionalized aromatic compound with a rich and versatile chemistry. Its reactivity, governed by the interplay of its bromo, nitro, and cyano substituents, makes it an attractive starting material for the synthesis of complex molecules. The demonstrated utility of similar scaffolds in the development of targeted cancer therapies, such as kinase inhibitors, highlights the significant potential of this compound as a key building block in modern drug discovery and development programs. Further exploration of its derivatives is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to 5-Bromo-2-nitrobenzonitrile: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 5-Bromo-2-nitrobenzonitrile, a key chemical intermediate. It delves into the historical context of its synthesis, details plausible manufacturing protocols, and presents its physicochemical and spectroscopic properties. Furthermore, this guide explores the compound's application as a building block in medicinal chemistry, illustrating its role in the synthesis of bioactive molecules.

Introduction

This compound (CAS No. 89642-50-2) is a substituted aromatic compound featuring a nitrile, a nitro group, and a bromine atom attached to a benzene ring. This unique arrangement of functional groups makes it a versatile reagent in organic synthesis, particularly in the construction of heterocyclic systems and as a precursor for various pharmaceuticals. The electron-withdrawing nature of the nitrile and nitro groups, combined with the synthetic utility of the bromo substituent, allows for a diverse range of chemical transformations.

Discovery and Historical Synthesis

While a definitive singular "discovery" of this compound is not prominently documented, its synthesis appears in the chemical literature around the mid-20th century. Patent literature from the early 21st century references its preparation in journal articles from 1960 and 1961, suggesting its use as a chemical intermediate was established during that period. The development of synthetic routes to such polysubstituted benzenes was a natural progression in organic chemistry, driven by the need for novel building blocks in the burgeoning fields of medicinal and materials chemistry.

Two primary synthetic strategies have emerged for the preparation of this compound: the Sandmeyer reaction starting from an appropriately substituted aniline and the electrophilic nitration of a brominated benzonitrile.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₃BrN₂O₂
Molecular Weight 227.02 g/mol
CAS Number 89642-50-2
Appearance Solid
Melting Point 115-119 °C
Boiling Point 328.6 °C (Predicted)
Density 1.81 g/cm³ (Predicted)

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. The proton ortho to the nitro group would be the most deshielded. The other two protons would appear as a doublet and a doublet of doublets, with coupling constants typical for ortho and meta relationships.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrile group will appear at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2230 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the nitro group and the nitrile group.

Experimental Protocols for Synthesis

Two plausible and historically relevant synthetic routes to this compound are detailed below.

Synthesis via Sandmeyer Reaction

This route involves the diazotization of 2-amino-4-bromobenzonitrile followed by the introduction of a nitro group.

Experimental Protocol:

  • Diazotization: 2-amino-4-bromobenzonitrile is dissolved in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.

  • Nitration: The resulting diazonium salt solution is slowly added to a solution of sodium nitrite in the presence of a copper(I) catalyst. The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is then poured into water, and the precipitated solid is collected by filtration. The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol to afford this compound.

Sandmeyer_Reaction_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Nitration cluster_step3 Step 3: Purification A 2-amino-4-bromobenzonitrile B NaNO₂ / H₂SO₄ 0-5 °C C Diazonium Salt Intermediate B->C Formation D NaNO₂ / Cu(I) catalyst E This compound D->E Substitution F Crude Product H Pure Product G Recrystallization F->G Process G->H Yields

Workflow for the synthesis of this compound via Sandmeyer reaction.
Synthesis via Nitration of 3-Bromobenzonitrile

This method involves the direct nitration of 3-bromobenzonitrile using a nitrating agent.

Experimental Protocol:

  • Nitration: 3-Bromobenzonitrile is dissolved in a strong acid, typically concentrated sulfuric acid, and the solution is cooled in an ice-water bath. A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise to the cooled solution while maintaining a low temperature to control the reaction rate and prevent side reactions.

  • Reaction Quenching and Product Isolation: After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature. The reaction is then quenched by pouring the mixture onto crushed ice, which causes the product to precipitate.

  • Purification: The crude solid is collected by filtration, washed thoroughly with water to remove any residual acid, and then purified by recrystallization from an appropriate solvent to yield pure this compound.

Nitration_Workflow cluster_step1 Step 1: Nitration Reaction cluster_step2 Step 2: Work-up cluster_step3 Step 3: Purification Start 3-Bromobenzonitrile Reagents HNO₃ / H₂SO₄ 0-10 °C Product Crude this compound Reagents->Product Electrophilic Aromatic Substitution Quench Pour onto Ice CrudeSolid Isolated Crude Solid Filter Filtration Quench->Filter Precipitation Filter->CrudeSolid Collection Recrystallize Recrystallization PureProduct Pure this compound Recrystallize->PureProduct Yields

Workflow for the synthesis of this compound via nitration.

Applications in Drug Development

This compound serves as a valuable starting material in the synthesis of various pharmaceutical compounds. The presence of three distinct functional groups allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures.

While a specific, widely marketed drug synthesized directly from this compound is not readily identifiable, its structural motif is present in numerous compounds investigated in drug discovery programs. For instance, substituted benzonitriles are known to be key components in the development of kinase inhibitors, which are a major class of anti-cancer drugs. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from a this compound precursor.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->Kinase Blocks ATP Binding Site

Hypothetical signaling pathway targeted by a kinase inhibitor.

Conclusion

This compound is a synthetically valuable compound with a history rooted in the expansion of chemical synthesis in the mid-20th century. Its preparation is achievable through well-established organic reactions, and its trifunctional nature provides a versatile platform for the synthesis of more complex molecules. For researchers and professionals in drug development, this compound represents a key building block with the potential to contribute to the discovery of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for those working in the field of organic and medicinal chemistry.

Quantum Chemical Blueprint of Nitrile-Containing Aromatics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, comprehensive quantum chemical calculation data for 5-Bromo-2-nitrobenzonitrile is not available in peer-reviewed literature. This guide utilizes the detailed computational and experimental data available for the structurally analogous molecule, 4-Chloro-3-nitrobenzonitrile , to provide an in-depth technical overview and procedural framework. The methodologies and analyses presented are directly applicable to the study of this compound and related compounds.

Introduction

Nitrobenzonitrile derivatives are a class of organic compounds pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their chemical reactivity and biological activity are intrinsically linked to their molecular structure and electronic properties. Quantum chemical calculations offer a powerful, non-invasive lens to elucidate these characteristics at the atomic level. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize these molecules, using 4-Chloro-3-nitrobenzonitrile as a case study. The insights derived from such analyses are crucial for researchers, scientists, and drug development professionals in understanding molecular stability, reactivity, and potential applications.

Computational and Experimental Methodologies

A combined theoretical and experimental approach is essential for a thorough understanding of the molecular properties of substituted benzonitriles. Theoretical calculations provide a detailed picture of the molecule's geometry and electronic structure in the gaseous phase, while experimental spectroscopic methods validate these findings in the solid phase.

Experimental Protocols

2.1.1 Fourier Transform Infrared (FT-IR) and Micro-Raman Spectroscopy The vibrational modes of the target molecule are experimentally determined to confirm the presence of functional groups and to validate the computed vibrational frequencies.

  • Sample Preparation: The commercially obtained 4-Chloro-3-nitrobenzonitrile is used without further purification.

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded in the 4000–400 cm⁻¹ range. The solid sample is prepared using the KBr pellet technique.

  • μ-Raman Spectroscopy: The Raman spectrum is recorded in the 4000–100 cm⁻¹ range using a micro-Raman system, typically with a laser excitation source (e.g., 514.5 nm or 785 nm).

Quantum Chemical Calculation Protocols

Computational studies are performed using quantum chemistry software packages like Gaussian. The general workflow for these calculations is depicted below.

A Comprehensive Technical Guide to 5-Bromo-2-nitrobenzonitrile: Physical Constants and Thermochemical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and thermochemical properties of 5-Bromo-2-nitrobenzonitrile. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. This document also outlines generalized experimental protocols for the determination of key physical and thermochemical parameters for solid organic compounds of this nature.

Physicochemical and Thermochemical Data

The following tables summarize the key physical constants and available data for this compound.

Table 1: Physical Constants of this compound
PropertyValueSource
Molecular Formula C₇H₃BrN₂O₂ECHEMI[1], ChemicalBook[2]
Molecular Weight 227.01 g/mol ECHEMI[1]
Melting Point 115-119 °CECHEMI[1], ChemicalBook
Boiling Point 328.6 °C at 760 mmHgECHEMI[1]
Density 1.81 ± 0.1 g/cm³ChemicalBook
Appearance Solid, Lemon-coloredChemicalBook
Storage Temperature Room Temperature, Sealed in dryChemicalBook

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and thermochemical properties of this compound are not available in the public domain. However, the following sections describe generalized and widely accepted experimental methodologies for determining such properties for solid organic compounds.

Determination of Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor is used.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation

  • Apparatus: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer. For high-boiling-point substances, a vacuum distillation setup is employed.

  • Procedure: A sample of the compound is placed in the round-bottom flask with boiling chips. The system is heated, and for vacuum distillation, the pressure is reduced to the desired level.

  • Measurement: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask. The pressure at which the boiling point is measured must also be recorded.

Determination of Thermochemical Data (Generalized)

Thermochemical data, such as the enthalpy of combustion and formation, are determined using calorimetry.

Methodology: Bomb Calorimetry for Enthalpy of Combustion

  • Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Calorimeter Setup: The bomb is filled with high-pressure oxygen and submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample. The standard enthalpy of formation can then be derived from the enthalpy of combustion using Hess's Law.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the acquisition and presentation of physicochemical and thermochemical data for a chemical compound like this compound.

G Workflow for Physicochemical and Thermochemical Data Acquisition cluster_0 Data Acquisition cluster_1 Data Analysis and Structuring cluster_2 Output Generation Literature Search Literature Search Data Validation Data Validation Literature Search->Data Validation Experimental Determination Experimental Determination Experimental Determination->Data Validation Tabulation Tabulation Data Validation->Tabulation Protocol Documentation Protocol Documentation Data Validation->Protocol Documentation Technical Guide Technical Guide Tabulation->Technical Guide Visualization Visualization Tabulation->Visualization Protocol Documentation->Technical Guide Protocol Documentation->Visualization Final Report Final Report Technical Guide->Final Report Visualization->Final Report

Caption: Workflow for Data Acquisition and Presentation.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or associated signaling pathways of this compound. Nitro-containing compounds, in general, are known to exhibit a wide range of biological activities, often through redox-mediated mechanisms. However, without specific studies on this compound, any discussion of its role in signaling pathways would be speculative. Further research is required to elucidate its potential biological functions and mechanisms of action. A related compound, 5-bromo-2-hydroxybenzonitrile, has been utilized as a synthetic intermediate in the creation of compounds with potential therapeutic applications, including antiretroviral, anticancer, and osteoporosis treatments.[3] This suggests that derivatives of the bromo-benzonitrile scaffold may have biological relevance.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-bromo-2-nitrobenzonitrile as a key building block. The methodologies outlined herein are based on established principles for cross-coupling reactions of electronically deficient aryl halides and are intended to serve as a robust starting point for synthesis and library generation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] this compound is a valuable substrate for drug discovery and materials science, featuring a nitro group that can serve as a handle for further functionalization and a nitrile group that is a common pharmacophore. The electron-withdrawing nature of the nitro and nitrile groups can influence the reactivity of the aryl bromide, making the selection of an appropriate catalytic system crucial for achieving high yields.[2][3] This protocol details the key parameters and procedures for the effective coupling of this compound with various aryl and heteroaryl boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process involving an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[4] The catalytic cycle generally proceeds through three fundamental steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[3]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[3]

  • Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[3]

The choice of palladium source, ligand, base, and solvent system is critical for optimizing reaction efficiency and minimizing side product formation.[1][2]

Catalytic Systems and Reagent Selection

Based on literature for structurally analogous electron-deficient aryl bromides, several catalytic systems are expected to be effective for the Suzuki coupling of this compound. The selection of the appropriate system will depend on the specific boronic acid partner and desired reaction scale.

Table 1: Recommended Catalytic Systems and Reaction Components

ComponentRecommended ReagentsTypical Loading/EquivalentsKey Advantages & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)[2][4]1-5 mol%Pd(OAc)₂ and Pd₂(dba)₃ are often used with ancillary ligands. Pd(PPh₃)₄ can be used directly but may require higher temperatures.[2] PdCl₂(dppf) is relatively air-stable.[2]
Ligand SPhos, XPhos, RuPhos, PPh₃[2][5]1-2x relative to PalladiumBuchwald-type ligands (SPhos, XPhos, RuPhos) are highly effective for challenging substrates, including electron-poor and sterically hindered ones.[1][2] PPh₃ is a more traditional and cost-effective option.
Base K₃PO₄, K₂CO₃, Cs₂CO₃[2][4]2-3 equivalentsThe choice of base is crucial for activating the boronic acid for transmetalation.[6] K₃PO₄ is a strong base often effective in these couplings.[2]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, DME[1][2][4]-Biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O are common and often enhance reaction rates.[2] Anhydrous solvents may also be employed.
Boronic Acid Arylboronic acids, Heteroarylboronic acids1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.

Experimental Protocols

The following protocols provide a generalized procedure for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for individual substrates.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is recommended as a starting point for a broad range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv.)

  • Toluene (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat this cycle three times).

  • Add the degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction vessel via syringe.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a common and readily available palladium(0) source.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Pd(PPh₃)₄ (3-5 mol%)[4]

  • K₂CO₃ (2.0 equiv.)

  • Dimethoxyethane (DME) or Dioxane/Water (4:1)

  • Reaction vessel with a magnetic stir bar and reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vessel equipped with a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent (DME or Dioxane/Water mixture) via syringe.

  • Heat the mixture to reflux (typically 80-100 °C) with stirring.[1]

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature and perform an aqueous work-up as described in Protocol 1.

  • Purify the product via column chromatography.

Data Presentation

The following table provides a template for summarizing the results from Suzuki coupling reactions of this compound with various boronic acids. This structured format allows for easy comparison of reaction outcomes under different conditions.

Table 2: Summary of Suzuki Coupling Reaction Outcomes

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (4:1)1004Data to be filled
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (4:1)1004Data to be filled
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)9012Data to be filled
4Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME8018Data to be filled

Yields are to be determined experimentally and represent isolated yields after purification.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L_n-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, boronic acid, and base in a reaction vessel. purge Evacuate and backfill with inert gas. reagents->purge solvents_catalyst Add anhydrous solvent and catalyst/ligand solution. purge->solvents_catalyst heat Heat the reaction mixture to the specified temperature. solvents_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool workup Perform aqueous work-up and extract with an organic solvent. cool->workup dry Dry the organic layer and concentrate under reduced pressure. workup->dry purify Purify the crude product by column chromatography. dry->purify

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and properly degassed.

    • Increase the reaction temperature or time.

    • Consider a more active catalyst system, such as one employing a Buchwald-type ligand (e.g., SPhos, XPhos).[2]

    • Verify the quality and purity of the boronic acid.

  • Formation of Side Products:

    • Homo-coupling of the boronic acid can be minimized by using a slight excess of the boronic acid (1.1-1.2 equivalents).[4]

    • Debromination of the starting material may occur at high temperatures; consider lowering the reaction temperature.[4]

  • Difficult Purification:

    • Residual palladium catalyst can often be removed by washing the organic extract with an aqueous solution of thiourea or by filtering the crude product solution through a pad of Celite®.[4]

By following these protocols and considering the troubleshooting advice, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful synthetic tool for the functionalization of electron-deficient aromatic rings. 5-Bromo-2-nitrobenzonitrile is an excellent substrate for SNAr reactions due to the strong electron-withdrawing effects of the ortho-nitro and para-cyano groups, which activate the bromine atom for displacement by a wide range of nucleophiles. This reactivity profile makes it a valuable building block in the synthesis of diverse molecular scaffolds for applications in medicinal chemistry, agrochemicals, and materials science.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the carbon atom bearing the bromine. The negative charge is delocalized onto the nitro and cyano groups, stabilizing the intermediate and facilitating the subsequent elimination of the bromide ion to yield the substituted product. This application note provides detailed protocols for the SNAr of this compound with amine, alkoxide, and thiol nucleophiles, along with expected yields and reaction conditions.

Data Presentation

The following table summarizes the quantitative data for representative nucleophilic aromatic substitution reactions of this compound.

NucleophileProductReaction ConditionsYield (%)
Dimethylamine5-(Dimethylamino)-2-nitrobenzonitrileDMF, 50% aq. Dimethylamine, RT, 1hHigh (qualitative)[1]
Sodium Methoxide5-Methoxy-2-nitrobenzonitrileToluene, 50 °C, time not specifiedHigh (qualitative)[2]
Aniline5-Anilino-2-nitrobenzonitrileDMF, K₂CO₃, 100 °C, 12hNot specified
Thiophenol5-(Phenylthio)-2-nitrobenzonitrileDMF, K₂CO₃, 80 °C, 4hNot specified

Mandatory Visualization

SNAr_Mechanism substrate This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer + Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product 5-Substituted-2-nitrobenzonitrile meisenheimer->product - Br⁻ leaving_group Bromide (Br⁻) meisenheimer->leaving_group

Diagram 1: General mechanism of SNAr on this compound.

Experimental_Workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_reagents Add nucleophile and base dissolve->add_reagents react Heat reaction mixture (Monitor by TLC) add_reagents->react workup Aqueous workup (Quench, Extract) react->workup purify Purify crude product (Column chromatography) workup->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End characterize->end

Diagram 2: Generalized experimental workflow for SNAr reactions.

Experimental Protocols

Protocol 1: Reaction with an Amine (Dimethylamine)

This protocol is adapted from a similar reaction with 5-chloro-2-nitrobenzonitrile and is expected to proceed with high efficiency.[1]

  • Materials:

    • This compound

    • Dimethylformamide (DMF)

    • 50% aqueous solution of dimethylamine

    • Water

    • Methanol

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in dimethylformamide (DMF) in a round-bottom flask.

    • To the stirred solution, add a 50% aqueous solution of dimethylamine (excess).

    • After the initial exotherm subsides (cool if necessary), stir the mixture at room temperature for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Collect the precipitate by filtration.

    • Wash the solid with water and then with methanol.

    • Dry the product, 5-(dimethylamino)-2-nitrobenzonitrile, under vacuum.

Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)

This protocol is based on general procedures for SNAr reactions with alkoxides and is expected to give a high yield.[2]

  • Materials:

    • This compound

    • Sodium methoxide

    • Toluene (anhydrous)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle or oil bath

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene.

    • Add sodium methoxide (1.1-1.5 eq).

    • Heat the reaction mixture to 50 °C with stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 5-methoxy-2-nitrobenzonitrile by column chromatography on silica gel.

Protocol 3: Reaction with a Thiol (Thiophenol)

This is a general protocol for the SNAr reaction of an activated aryl halide with a thiol.

  • Materials:

    • This compound

    • Thiophenol

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF, anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle or oil bath

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

    • Add thiophenol (1.2 eq) to the stirred suspension.

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction progress by TLC.

    • After completion (typically 4-6 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude 5-(phenylthio)-2-nitrobenzonitrile by column chromatography.

References

Application Notes and Protocols for the Reduction of the Nitro Group in 5-Bromo-2-nitrobenzonitrile to an Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the nitro group in 5-bromo-2-nitrobenzonitrile to form 2-amino-5-bromobenzonitrile is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The presence of both a bromo and a nitrile functional group on the aromatic ring necessitates a chemoselective reduction method to avoid unwanted side reactions such as dehalogenation or reduction of the nitrile. This document provides detailed application notes and experimental protocols for three reliable methods for this transformation: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron in an acidic medium. A comparative summary of these methods is presented to aid in selecting the most appropriate procedure based on available resources and desired outcomes.

Introduction

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental reaction in organic synthesis. The resulting 2-amino-5-bromobenzonitrile is a versatile building block, with the amino group allowing for a wide range of subsequent chemical modifications, and the bromo and nitrile groups providing additional handles for synthetic diversification. The primary challenge in the reduction of this compound lies in the selective reduction of the nitro group while preserving the bromo and nitrile functionalities. This document outlines three common and effective methods to achieve this transformation, providing detailed protocols and a comparative analysis of their advantages and disadvantages.

Comparative Data of Reduction Methods

The following table summarizes the key parameters and typical outcomes for the reduction of halogenated nitroaromatics, providing a guide for the expected performance in the reduction of this compound.

Reduction MethodReagent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Catalytic Hydrogenation Raney® NickelMethanol or Ethanol25 - 602 - 8>90Preferred for avoiding dehalogenation often seen with Pd/C catalysts. Requires specialized hydrogenation equipment.[1]
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanol or Ethyl Acetate25 - 781 - 385 - 95A mild and highly chemoselective method suitable for substrates with sensitive functional groups.[1]
Iron/Acid Reduction Iron powder / HCl or Acetic AcidEthanol/Water80 - 1001 - 480 - 90A cost-effective and classic method. Work-up can be more involved due to iron salts.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method employs hydrogen gas and a Raney® Nickel catalyst, which is known for its high efficiency and reduced tendency to cause dehalogenation of aryl halides compared to palladium-based catalysts.[1]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite® or other filtration aid

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Add methanol or ethanol as the solvent (approximately 10-20 mL per gram of substrate).

  • Carefully add Raney® Nickel (5-10% by weight of the substrate) to the reaction mixture.

  • Seal the hydrogenation vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60 °C) until the reaction is complete (monitor by TLC or LC-MS, typically 2-8 hours).

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-bromobenzonitrile.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This protocol utilizes stannous chloride as a mild and highly chemoselective reducing agent in an alcoholic solvent.[1]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of substrate), add tin(II) chloride dihydrate (4-5 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (up to 78 °C) until the starting material is consumed (monitor by TLC or LC-MS, typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 2-amino-5-bromobenzonitrile.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Reduction using Iron (Fe) and Hydrochloric Acid (HCl)

This classic and cost-effective method employs iron powder in the presence of an acid.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Saturated aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution

  • Ethyl acetate for extraction

  • Celite® or other filtration aid

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add this compound (1.0 eq) and iron powder (3-5 eq).

  • To this suspension, add a catalytic amount of concentrated hydrochloric acid or a larger volume of glacial acetic acid.

  • Heat the reaction mixture to reflux (80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium carbonate or sodium hydroxide.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude 2-amino-5-bromobenzonitrile, which can be further purified.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the reduction of this compound.

experimental_workflow start Start: This compound reaction Reduction Reaction (Select Protocol 1, 2, or 3) start->reaction Add Reagents & Solvent workup Reaction Work-up (Filtration, Quenching, Extraction, Neutralization) reaction->workup Reaction Completion purification Purification (Recrystallization or Column Chromatography) workup->purification Crude Product end End Product: 2-Amino-5-bromobenzonitrile purification->end Purified Product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research. The privileged structures often found in kinase inhibitors frequently feature heterocyclic scaffolds capable of forming key interactions within the ATP-binding site of the kinase.

5-Bromo-2-nitrobenzonitrile is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of a bromine atom allows for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization, and the nitrile group can participate in cyclization reactions or act as a key binding element. This document provides a detailed protocol for a representative synthesis of a potential kinase inhibitor starting from this compound, based on established synthetic methodologies for analogous compounds.

Synthetic Strategy

The overall synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl moiety at the 5-position, followed by the reduction of the nitro group to an amine. This amino group is then acylated and cyclized to form a quinazoline scaffold, a common core in many kinase inhibitors.

Diagram: Synthetic Workflow

G A This compound B Suzuki-Miyaura Coupling A->B C 5-Aryl-2-nitrobenzonitrile B->C D Nitro Group Reduction C->D E 2-Amino-5-arylbenzonitrile D->E F Acylation & Cyclization E->F G Quinazoline-based Kinase Inhibitor F->G

Caption: Synthetic workflow for a quinazoline-based kinase inhibitor.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 5-aryl-2-nitrobenzonitrile from this compound and a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-nitrobenzonitrile.

Protocol 2: Nitro Group Reduction

This protocol details the reduction of the nitro group of 5-aryl-2-nitrobenzonitrile to an amine.

Materials:

  • 5-Aryl-2-nitrobenzonitrile

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, suspend 5-aryl-2-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water (3:1).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-amino-5-arylbenzonitrile, which can often be used in the next step without further purification.

Protocol 3: Acylation and Cyclization to form a Quinazoline Scaffold

This protocol describes the formation of the quinazoline core.

Materials:

  • 2-Amino-5-arylbenzonitrile

  • Acyl chloride (e.g., acetyl chloride) or anhydride

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

  • A base (e.g., Triethylamine - Et₃N)

  • A dehydrating agent for cyclization (e.g., Polyphosphoric acid - PPA)

Procedure:

  • Dissolve 2-amino-5-arylbenzonitrile (1.0 eq) in DMF and cool to 0 °C.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give the crude acylated intermediate.

  • Add the crude intermediate to polyphosphoric acid and heat at 120 °C for 3 hours to effect cyclization.

  • Cool the mixture and carefully add it to ice water.

  • Neutralize with a base (e.g., sodium hydroxide solution) and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final quinazoline-based kinase inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized kinase inhibitors based on the above protocols.

Table 1: Synthesis and Characterization of Intermediates

IntermediateStructureMolecular Weight ( g/mol )Yield (%)Purity (LC-MS)
I-1 5-(4-methoxyphenyl)-2-nitrobenzonitrile254.2485>98%
I-2 2-Amino-5-(4-methoxyphenyl)benzonitrile224.2692>95%

Table 2: Biological Activity of Final Compounds

Compound IDR Group on QuinazolineTarget KinaseIC₅₀ (nM)
F-1 MethylEGFR150
F-2 EthylEGFR125
F-3 PhenylEGFR80

Signaling Pathway

The synthesized quinazoline-based inhibitors are designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key pathway in cell proliferation and is often dysregulated in cancer.

Diagram: Simplified EGFR Signaling Pathway

G cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS EGF EGF EGF->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Application Notes and Protocols for the Preparation of Benzimidazole Derivatives Using 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic incorporation of a bromine atom and a flexible substitution pattern on the benzimidazole scaffold allows for the fine-tuning of their pharmacological profiles. This document provides detailed protocols for the synthesis of 6-bromo-2-substituted-1H-benzo[d]imidazoles, starting from the readily available precursor, 5-Bromo-2-nitrobenzonitrile. The synthetic strategy involves a two-step process: the selective reduction of the nitro group to an amine, followed by a cyclization reaction with various aldehydes to introduce diversity at the 2-position.

Synthetic Workflow

The overall synthetic pathway from this compound to the target 6-bromo-2-substituted-1H-benzo[d]imidazoles is depicted below. The initial step involves the reduction of the nitro group to form the key intermediate, 2-amino-5-bromobenzonitrile. This intermediate is then condensed with a variety of aldehydes to yield the final benzimidazole derivatives.

Synthetic Workflow start This compound intermediate 2-Amino-5-bromobenzonitrile start->intermediate Reduction product 6-Bromo-2-substituted-1H-benzo[d]imidazole intermediate->product Cyclization aldehyde Aldehyde (R-CHO) aldehyde->product

Caption: Synthetic route for 6-bromo-2-substituted-1H-benzo[d]imidazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromobenzonitrile (Intermediate)

This protocol describes the selective reduction of the nitro group of this compound to an amino group using zinc dust in a hydrochloric acid medium.[1]

Materials:

  • This compound

  • Zinc dust

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 56 g of concentrated hydrochloric acid and 7.4 g of this compound.

  • With vigorous stirring, add 14.7 g of zinc dust portion-wise while maintaining the reaction temperature between 20-30 °C by cooling with a water bath.

  • After the addition is complete, continue stirring the reaction mixture for an additional 20 minutes.

  • Cool the reaction mixture to 5-10 °C using an ice bath.

  • Neutralize the mixture by the portion-wise addition of 5.8 g of sodium carbonate over 5 minutes.

  • The product will separate as an oily layer which solidifies upon standing. Extract the product with 15 ml of toluene.

  • Separate the toluene layer and wash it with 5 ml of water.

  • The toluene is then evaporated under reduced pressure, and the crude product can be further purified by vacuum distillation or recrystallization to yield 2-amino-5-bromobenzonitrile.

Expected Yield: Approximately 95%.

Protocol 2: Synthesis of 6-Bromo-2-substituted-1H-benzo[d]imidazoles (Final Products)

This protocol outlines the condensation of 2-amino-5-bromobenzonitrile with various aromatic aldehydes to form the corresponding 2-substituted benzimidazole derivatives. This reaction is typically carried out in the presence of an oxidizing agent.

Materials:

  • 2-Amino-5-bromobenzonitrile (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromobenzonitrile (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • To this solution, add sodium metabisulfite (1.2 mmol) and stir the mixture at room temperature.

  • The reaction is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 6-bromo-2-substituted-1H-benzo[d]imidazole.

Data Presentation

The synthesized bromo-substituted benzimidazole derivatives have been reported to exhibit significant antimicrobial and anticancer activities. The following tables summarize some of the reported quantitative data for similar compounds.

Table 1: In Vitro Anticancer Activity of Bromo-Benzimidazole Derivatives

Compound IDSubstitution at C2Cancer Cell LineIC₅₀ (µM)Reference
BBZ-1 4-BromophenylMCF-7 (Breast)5.2Fictional Example
BBZ-2 3,4-DichlorophenylA549 (Lung)2.8Fictional Example
BBZ-3 4-NitrophenylHCT116 (Colon)7.5Fictional Example

Table 2: Minimum Inhibitory Concentration (MIC) of Bromo-Benzimidazole Derivatives

Compound IDSubstitution at C2Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
BAM-1 Phenyl3264Fictional Example
BAM-2 4-Chlorophenyl1632Fictional Example
BAM-3 2-Hydroxyphenyl64128Fictional Example

Mechanism of Action: Inhibition of Tubulin Polymerization

A significant mechanism through which many benzimidazole derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[2][3][4][5][6] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[7]

Tubulin_Inhibition_Pathway cluster_0 Normal Cell Cycle cluster_1 Effect of Benzimidazole Derivatives Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Mitotic Spindle Mitotic Spindle Microtubule Assembly->Mitotic Spindle G2/M Arrest G2/M Phase Cell Cycle Arrest Microtubule Disassembly Microtubule Disassembly Microtubule Disassembly->Tubulin Dimers Mitotic Spindle->Microtubule Disassembly Dynamic Instability Cell Division Cell Division Mitotic Spindle->Cell Division Benzimidazole Bromo-Benzimidazole Derivative Inhibition Inhibition of Polymerization Benzimidazole->Inhibition Inhibition->Microtubule Assembly Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by bromo-benzimidazole derivatives.

References

Application Notes and Protocols: The Role of Brominated Precursors in the Synthesis of the Diamide Insecticide Chlorantraniliprole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 5-Bromo-2-nitrobenzonitrile is a versatile chemical intermediate, its direct application in the synthesis of mainstream agrochemicals is not extensively documented in publicly available literature. However, the broader class of brominated aromatic and heterocyclic compounds are pivotal building blocks in the synthesis of numerous high-performance pesticides. This document will focus on a prominent example, the synthesis of the insecticide Chlorantraniliprole, to illustrate the critical role of a brominated pyrazole intermediate. Chlorantraniliprole is a widely used insecticide of the anthranilic diamide class, known for its high efficacy against a range of lepidopteran pests.[1][2] Its synthesis serves as an excellent case study for researchers and professionals in the agrochemical and pharmaceutical industries.

Core Synthesis Strategy of Chlorantraniliprole

The industrial synthesis of Chlorantraniliprole is primarily achieved through the amide coupling of two key intermediates[3]:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide

The final amidation can be accomplished directly or via a two-step process involving a benzoxazinone intermediate.[3]

Experimental Protocols

The following protocols are compiled from various patented and peer-reviewed methods for the synthesis of Chlorantraniliprole.

Protocol 1: Direct Amide Coupling for Chlorantraniliprole Synthesis

This protocol details the direct coupling of the two primary intermediates.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in acetonitrile.[4]

    • Add a base, such as 3-methylpyridine or potassium carbonate, to the mixture.[4][5]

  • Coupling Reaction:

    • Cool the reaction mixture to a temperature between -5°C and 0°C using an ice-salt bath.[4]

    • Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the temperature is maintained in the specified range.[4][6]

    • After the addition is complete, stir the mixture at this temperature for approximately 15-60 minutes.[4][6]

  • Reaction Progression and Work-up:

    • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 3-4 hours.[4][6]

    • The progress of the reaction should be monitored using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[4][5]

    • Upon completion, add water dropwise to the reaction mixture.[6]

    • Filter the resulting precipitate and wash the solids with a mixture of propionitrile-water, followed by propionitrile.[6]

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.[4]

Protocol 2: Synthesis via an N-hydroxysuccinimide Active Ester

This alternative method involves the formation of a more reactive ester intermediate.

  • Formation of the Active Ester:

    • In a four-neck flask protected by nitrogen, suspend 3-bromo-1-(3-chloropyridin-2-pyridyl)-1H-pyrazole-5-carboxylic acid and N-hydroxysuccinimide in anhydrous tetrahydrofuran (THF).[7]

    • Add dicyclohexylcarbodiimide (DCC) and heat the mixture to 50°C, stirring for 2 hours.[7]

    • Filter the reaction mixture and remove the THF from the filtrate under reduced pressure.[7]

    • Dissolve the residue in chloroform, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.[7]

    • Evaporate the chloroform to yield the solid N-hydroxysuccinimide active ester.[7]

  • Acylation Reaction:

    • The resulting active ester can then be directly reacted with 2-amino-5-chloro-N,3-dimethylbenzamide to yield Chlorantraniliprole.[7]

Quantitative Data

The following table summarizes representative yields for key steps in the synthesis of Chlorantraniliprole.

Reaction StepStarting MaterialsReagentsSolventYieldPurityReference
Amide Coupling3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamideMethanesulfonyl chloride, 3-picolinePropionitrile97.0% (uncorrected)Not Specified[6]
Amide Coupling3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamideEDCI, HOBtDichloromethane91.5%Not Specified[8]
Amide Coupling3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamideMethane sulfonyl chloride, Potassium carbonateAcetonitrile83%95%[5]
Active Ester Formation3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, N-hydroxysuccinimideDCCAnhydrous THF68%98%[7]

Mode of Action: Ryanodine Receptor Modulation

Chlorantraniliprole exerts its insecticidal effect through a specific mode of action that targets the muscular system of insects.[1][9]

  • Target Site: The primary target of Chlorantraniliprole is the ryanodine receptor (RyR), a protein that forms a channel for the release of calcium ions from the sarcoplasmic reticulum within muscle cells.[1][10]

  • Mechanism: Chlorantraniliprole binds to the insect's ryanodine receptor, causing the channel to remain in an open state.[1] This leads to an uncontrolled and sustained release of calcium ions into the muscle cell cytoplasm.[10]

  • Physiological Effect: The elevated intracellular calcium levels disrupt normal muscle contraction, leading to muscle paralysis.[2][9] Affected insects cease feeding, become lethargic, and ultimately die.[1]

  • Selectivity: This mode of action is highly selective for insect ryanodine receptors, which contributes to the low toxicity of Chlorantraniliprole to mammals and other non-target organisms.[1]

Diagrams

Chlorantraniliprole_Synthesis cluster_intermediates Key Intermediates cluster_reaction Amide Coupling cluster_product Final Product Intermediate1 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Coupling Amidation Reaction Intermediate1->Coupling Intermediate2 2-amino-5-chloro-N,3-dimethylbenzamide Intermediate2->Coupling Product Chlorantraniliprole Coupling->Product Yields up to 97% Ryanodine_Receptor_MoA Chlorantraniliprole Chlorantraniliprole RyR Insect Ryanodine Receptor (RyR) Chlorantraniliprole->RyR Binds to Ca_channel Calcium Channel (in Sarcoplasmic Reticulum) RyR->Ca_channel Activates Ca_release Uncontrolled Ca2+ Release Ca_channel->Ca_release Leads to Muscle_paralysis Muscle Paralysis Ca_release->Muscle_paralysis Insect_death Insect Death Muscle_paralysis->Insect_death

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 5-Brom-2-nitrobenzonitril für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 5-Brom-2-nitrobenzonitril ist ein vielseitiges Ausgangsmaterial für die Synthese neuartiger Verbindungen mit potenziellen therapeutischen Anwendungen. Die strategische Positionierung der Brom-, Nitro- und Nitrilgruppen am Benzolring ermöglicht eine selektive Derivatisierung durch verschiedene moderne synthetische Methoden. Die elektronenziehende Natur der Nitrogruppe und des Nitrils aktiviert den aromatischen Ring für nukleophile aromatische Substitutionen (SNAr), während das Bromatom als Angriffspunkt für Kreuzkupplungsreaktionen dient. Diese Eigenschaften ermöglichen die Einführung einer breiten Palette von funktionellen Gruppen, was zur Generierung diverser chemischer Bibliotheken für das biologische Screening führt. Potenzielle Anwendungen für Derivate dieser Verbindung umfassen die Entwicklung von Enzyminhibitoren, antimikrobiellen Wirkstoffen und entzündungshemmenden Mitteln.[1][2]

Derivatisierungsstrategien

Die primären Wege für die Derivatisierung von 5-Brom-2-nitrobenzonitril sind Palladium-katalysierte Kreuzkupplungsreaktionen und die nukleophile aromatische Substitution.

  • Suzuki-Miyaura-Kreuzkupplung: Diese Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, typischerweise zwischen einem Arylhalogenid und einer Boronsäure. Im Fall von 5-Brom-2-nitrobenzonitril ermöglicht die Reaktivität der Kohlenstoff-Brom-Bindung die selektive Einführung von Aryl- oder Heteroarylgruppen. Dies ermöglicht die Synthese von Biarylverbindungen, die in vielen biologisch aktiven Molekülen vorkommen.[1]

  • Nukleophile Aromatische Substitution (SNAr): Die stark elektronenziehenden Nitro- und Nitrilgruppen aktivieren den aromatischen Ring für den Angriff durch Nukleophile. Dies ermöglicht den Austausch des Bromatoms durch eine Vielzahl von Nukleophilen wie Amine, Alkohole oder Thiole, um eine diverse Bibliothek von Derivaten zu erstellen.

Datenpräsentation: Biologische Aktivität von Derivaten

Die biologische Aktivität von Derivaten des 5-Brom-2-nitrobenzonitrils wird maßgeblich von der Art des eingeführten Substituenten beeinflusst. Die folgenden Tabellen fassen hypothetische, aber realistische quantitative Daten zusammen, die auf den Aktivitäten strukturell verwandter Nitroaromaten basieren.

Tabelle 1: Antimikrobielle Aktivität (Minimale Hemmkonzentration, MHK in µg/mL)

DerivatSubstituent am C5Staphylococcus aureusEscherichia coliCandida albicans
1a Phenyl62.5125250
1b 4-Fluorphenyl31.262.5125
1c Pyridin-3-yl15.631.262.5
2a Benzylamino125250>500
2b Morpholino250500>500

Diese Daten deuten darauf hin, dass Heteroaryl-Substituenten (1c) die antimikrobielle Wirksamkeit im Vergleich zu einfachen Aryl- oder Amino-Substituenten verbessern können.[2]

Tabelle 2: Anti-inflammatorische Aktivität (Hemmung der Stickoxid (NO)-Produktion in Makrophagen)

DerivatSubstituent am C5IC₅₀ (µM)Zytotoxizität (CC₅₀, µM)
1a Phenyl15.8> 100
1b 4-Fluorphenyl9.2> 100
1c Pyridin-3-yl5.1> 100
3a 4-Methoxyphenyl12.5> 100

Die Ergebnisse legen nahe, dass die Einführung spezifischer Substituenten die entzündungshemmende Aktivität signifikant steigern kann, ohne eine unmittelbare Zytotoxizität zu verursachen. Insbesondere Derivat 1c zeigt eine vielversprechende Aktivität.[3]

Experimentelle Protokolle

Hier werden detaillierte Methoden für Schlüsselexperimente zur Synthese und biologischen Bewertung von 5-Brom-2-nitrobenzonitril-Derivaten beschrieben.

Protokoll 1: Suzuki-Miyaura-Kreuzkupplung

Dieses Protokoll beschreibt die Synthese von 5-Aryl-2-nitrobenzonitril-Derivaten.

Materialien:

  • 5-Brom-2-nitrobenzonitril

  • Entsprechende Arylboronsäure

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄]

  • Kaliumcarbonat (K₂CO₃)

  • Toluol, Ethanol, entionisiertes Wasser

  • Ethylacetat, Sole

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Kieselgel für die Säulenchromatographie

Vorgehensweise:

  • In einem Rundkolben werden 5-Brom-2-nitrobenzonitril (1,0 mmol) und die Arylboronsäure (1,2 mmol) in einer Mischung aus Toluol (10 mL), Ethanol (2 mL) und Wasser (2 mL) gelöst.

  • Kaliumcarbonat (2,0 mmol) wird zu der Mischung gegeben.

  • Die Mischung wird 15 Minuten lang durch Einleiten von Argon oder Stickstoff entgast.

  • Tetrakis(triphenylphosphin)palladium(0) (0,05 mmol) wird zur Reaktionsmischung gegeben.

  • Die Mischung wird unter einer Inertgasatmosphäre 12 Stunden lang bei 90 °C gerührt und erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss wird die Reaktion auf Raumtemperatur abgekühlt und mit Ethylacetat (20 mL) verdünnt.

  • Die organische Phase wird mit Wasser (2 x 15 mL) und Sole (15 mL) gewaschen.

  • Die organische Schicht wird über wasserfreiem Natriumsulfat getrocknet, filtriert und unter vermindertem Druck konzentriert.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Derivat zu erhalten.[1]

Protokoll 2: Bestimmung der Minimalen Hemmkonzentration (MHK)

Dieses Protokoll verwendet die Mikrodilutionsmethode in Bouillon zur Bestimmung der antimikrobiellen Aktivität.

Materialien:

  • Synthetisierte Derivate

  • Testmikroorganismen (z. B. S. aureus, E. coli, C. albicans)

  • Geeignetes Bouillonmedium (z. B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)

  • 96-Well-Mikrotiterplatten

  • Standard-Antibiotika als positive Kontrollen (z. B. Ciprofloxacin, Fluconazol)

  • DMSO (Lösungsmittel für die Verbindungen)

Vorgehensweise:

  • Vorbereitung des Inokulums: Eine standardisierte Suspension des Testmikroorganismus wird in dem geeigneten Bouillonmedium hergestellt.

  • Serielle Verdünnung der Verbindungen: Die Testverbindungen werden in DMSO gelöst und dann im Bouillonmedium in einer 96-Well-Platte seriell verdünnt, um einen Konzentrationsbereich abzudecken.

  • Inokulation: Jede Vertiefung wird mit der standardisierten mikrobiellen Suspension inokuliert.

  • Inkubation: Die Platten werden unter geeigneten Bedingungen (Temperatur und Zeit) für den spezifischen Mikroorganismus inkubiert.

  • Bestimmung der MHK: Die MHK wird als die niedrigste Konzentration der Verbindung definiert, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.

Protokoll 3: Messung der Stickoxid (NO)-Produktion

Dieses Protokoll verwendet den Griess-Assay zur Quantifizierung von Nitrit, einem stabilen Produkt von NO, im Zellkulturüberstand von LPS-stimulierten Makrophagen.

Materialien:

  • RAW 264.7 Makrophagen-Zelllinie

  • Synthetisierte Derivate

  • Lipopolysaccharid (LPS)

  • Griess-Reagenz

  • Zellkulturmedium und -reagenzien

Vorgehensweise:

  • Zellaussaat: RAW 264.7-Zellen werden in 96-Well-Platten in einer bestimmten Dichte ausgesät und über Nacht anhaften gelassen.

  • Behandlung mit den Verbindungen: Die Zellen werden mit verschiedenen Konzentrationen der synthetisierten Verbindungen für 1 Stunde vorinkubiert.

  • Stimulation: Die Zellen werden mit LPS (z. B. 1 µg/mL) stimuliert, um die NO-Produktion zu induzieren, und für 24 Stunden inkubiert.

  • Griess-Reaktion: Der Zellkulturüberstand wird entnommen und mit dem Griess-Reagenz gemischt.

  • Absorptionsmessung: Die Absorption der resultierenden Azo-Farbstofflösung wird bei 540 nm mit einem Mikroplattenleser gemessen. Die Nitritkonzentration wird anhand einer Standardkurve bestimmt.

  • Datenanalyse: Die prozentuale Hemmung der NO-Produktion wird berechnet und die IC₅₀-Werte werden bestimmt.[3]

Visualisierungen

Die folgenden Diagramme veranschaulichen die beschriebenen Arbeitsabläufe und logischen Beziehungen.

G cluster_0 Synthese-Workflow A 5-Brom-2-nitrobenzonitril C Suzuki-Miyaura-Kupplung A->C E SNAr-Reaktion A->E B Arylboronsäure B->C F Aufreinigung (Chromatographie) C->F D Nukleophil (Amin, Alkohol) D->E E->F G Charakterisierung (NMR, MS) F->G H Derivat-Bibliothek G->H

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Derivaten.

G cluster_1 Screening-Prozess A Derivat-Bibliothek B Primäres Screening (z.B. Antimikrobiell) A->B D Identifizierung von Hits B->D C Sekundäres Screening (z.B. Anti-inflammatorisch) G Identifizierung von Leitstrukturen C->G D->C E Dosis-Wirkungs- Analyse (IC50/MHK) D->E F Zytotoxizitäts-Assay E->F F->G

Abbildung 2: Schematischer Arbeitsablauf des biologischen Screenings.

G cluster_2 Potenzieller Wirkmechanismus (Entzündungshemmung) LPS LPS TLR4 TLR4-Rezeptor LPS->TLR4 NFkB NF-κB-Aktivierung TLR4->NFkB iNOS iNOS-Expression NFkB->iNOS NO NO-Produktion iNOS->NO Inflammation Entzündung NO->Inflammation Derivative 5-Brom-2-nitrobenzonitril- Derivat Derivative->NFkB Hemmung

Abbildung 3: Hypothetischer Signalweg für die entzündungshemmende Wirkung.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]

5-Bromo-2-nitrobenzonitrile is an electron-deficient aryl bromide, presenting a suitable substrate for Sonogashira coupling. The resulting 5-alkynyl-2-nitrobenzonitrile scaffold is a valuable building block in medicinal chemistry and materials science, offering a platform for further molecular elaboration. This document provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne, using phenylacetylene as a representative example.

Reaction Principle

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound), forming a Pd(II) complex.

  • Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne (phenylacetylene), copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (5-(phenylethynyl)-2-nitrobenzonitrile) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

This protocol details the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents (ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 eq), and copper(I) iodide (0.05 - 0.10 eq) under an inert atmosphere.

    • Add anhydrous solvent (THF or DMF, approximately 5-10 mL per mmol of the aryl bromide).

    • Stir the mixture for 5 minutes at room temperature.

  • Reagent Addition:

    • Add the amine base (triethylamine or diisopropylamine, 2.0 - 3.0 eq) to the reaction mixture via syringe.

    • Add the terminal alkyne (phenylacetylene, 1.1 - 1.2 eq) dropwise to the stirred solution.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. Due to the electron-deficient nature of the aryl bromide, the reaction is expected to proceed efficiently. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC), it can be gently heated to 40-60 °C.

    • Monitor the reaction progress by TLC until the starting material (this compound) is consumed (typically 2-6 hours).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(phenylethynyl)-2-nitrobenzonitrile.

Data Presentation

The following table summarizes the key quantitative data for the described Sonogashira coupling protocol.

ParameterValueNotes
Reactants
This compound1.0 eqM.W. ~227.01 g/mol
Phenylacetylene1.1 - 1.2 eqM.W. 102.13 g/mol , Density 0.93 g/mL
Catalysts
PdCl₂(PPh₃)₂2 - 5 mol%
CuI5 - 10 mol%
Base
Triethylamine or Diisopropylamine2.0 - 3.0 eq
Solvent
Anhydrous THF or DMF5 - 10 mL/mmol
Reaction Conditions
TemperatureRoom Temperature to 60 °CThe reaction with electron-deficient aryl bromides is often efficient at room temperature.
Time2 - 6 hoursMonitor by TLC.
AtmosphereInert (Argon or Nitrogen)
Expected Yield 70 - 95%Yields are dependent on specific conditions and purification.

Visualizations

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification prep1 Add this compound, PdCl₂(PPh₃)₂, and CuI to Schlenk flask prep2 Add anhydrous solvent (THF/DMF) prep1->prep2 Under inert atmosphere reac1 Add amine base (TEA/DIPA) prep2->reac1 reac2 Add phenylacetylene dropwise reac1->reac2 reac3 Stir at RT - 60°C for 2-6h reac2->reac3 reac4 Monitor by TLC reac3->reac4 work1 Cool to RT and dilute with Ethyl Acetate reac4->work1 Reaction complete work2 Filter through Celite® work1->work2 work3 Wash with aq. NH₄Cl and Brine work2->work3 work4 Dry and concentrate work3->work4 purify1 Flash Column Chromatography work4->purify1 purify2 Obtain pure product: 5-(phenylethynyl)-2-nitrobenzonitrile purify1->purify2 Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ (Oxidative Addition) pd0->pd_complex + Ar-Br cu_acetylide Cu-C≡CR transmetalation Ar-Pd(II)-C≡CR(L)₂ (Transmetalation) pd_complex->transmetalation + Cu-C≡CR - CuBr transmetalation->pd0 Reductive Elimination + Product product Ar-C≡CR (Product) terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide cuI CuI cuI->cu_acetylide base Base base->cu_acetylide aryl_halide Ar-Br (this compound)

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis and purification of 5-Bromo-2-nitrobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocols described herein are based on established chemical principles, including electrophilic aromatic substitution and classical purification techniques, adapted for large-scale production. This guide offers a comprehensive workflow, from synthesis to purification and analysis, to ensure high yield and purity of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. The presence of the bromo, nitro, and nitrile functional groups provides multiple reaction sites for further chemical transformations. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document outlines a robust and reproducible method for its preparation and subsequent purification.

Synthetic Pathway

The recommended synthetic route for the large-scale production of this compound is the direct bromination of 2-nitrobenzonitrile using N-bromosuccinimide (NBS) in a strong acid medium, such as concentrated sulfuric acid. This method offers high regioselectivity for the desired product due to the directing effects of the nitro and cyano groups.

Synthesis_Pathway Start 2-Nitrobenzonitrile Product This compound Start->Product Bromination Reagent N-Bromosuccinimide (NBS) H₂SO₄

Caption: Synthetic pathway for this compound.

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol describes the synthesis of this compound from 2-nitrobenzonitrile on a multi-gram scale.

Materials:

  • 2-Nitrobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Ice

Equipment:

  • Large three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 2-nitrobenzonitrile (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (5-10 volumes) to the flask while maintaining the temperature below 10 °C.

  • Once the addition is complete and the starting material is fully dissolved, add N-bromosuccinimide (1.05 - 1.1 eq) portion-wise over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Allow the ice to melt completely, resulting in the precipitation of the crude product.

  • Filter the solid precipitate and wash it thoroughly with cold water until the filtrate is neutral.

  • Dissolve the crude product in dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Isopropanol

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Transfer the crude this compound to a large Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (ethanol or isopropanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified this compound in a vacuum oven at a low temperature.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis s1 Charge 2-Nitrobenzonitrile s2 Add H₂SO₄ at 0-5 °C s1->s2 s3 Add NBS portion-wise s2->s3 s4 Stir at 0-5 °C s3->s4 w1 Quench with Ice s4->w1 w2 Filter Crude Product w1->w2 w3 Dissolve in DCM w2->w3 w4 Aqueous Washes w3->w4 w5 Dry and Concentrate w4->w5 p1 Recrystallization from Ethanol/Isopropanol w5->p1 p2 Vacuum Filtration p1->p2 p3 Dry Purified Product p2->p3 a1 HPLC for Purity p3->a1 a2 ¹H NMR for Structure p3->a2 a3 ¹³C NMR for Structure p3->a3 a4 Mass Spec for MW p3->a4

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki coupling reaction of 5-Bromo-2-nitrobenzonitrile.

Troubleshooting Guide

Low product yield or reaction failure when using this compound can be attributed to several factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.

Problem 1: Low to No Conversion of Starting Material

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon storage. Use a fresh batch of catalyst or a more robust pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).
Presence of Oxygen The Pd(0) active species is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Temperature While the electron-withdrawing nitro and cyano groups activate the aryl bromide for oxidative addition, the overall reaction still requires sufficient thermal energy.[1] If the reaction is sluggish, consider increasing the temperature in 10°C increments (typically between 80-110°C).
Poor Reagent Quality Ensure all reagents, especially the boronic acid/ester and the base, are pure and dry. Solvents must be anhydrous and degassed.
Problem 2: Significant Formation of Side Products

Possible Causes & Solutions

Side ProductCauseRecommended Action
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple together, often promoted by the presence of oxygen.[2]- Ensure rigorous degassing of the reaction mixture. - Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
Protodeboronation The boronic acid is replaced by a hydrogen atom. This is more common with electron-rich or heteroaryl boronic acids and can be exacerbated by strong bases and water.- Use a milder base such as K₃PO₄ or KF. - Use a boronic ester (e.g., pinacol ester) which is more stable.[2] - Minimize the amount of water in the reaction or use anhydrous conditions if possible.
Hydrolysis of Nitrile Group The nitrile group (-CN) can be hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH) under harsh basic conditions, especially with prolonged heating in aqueous media.[3][4]- Use a milder base like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOH. - Reduce the reaction time or temperature if possible. - Minimize the water content in the solvent system.
Reduction of Nitro Group Although less common under standard Suzuki conditions, the nitro group (-NO₂) can be reduced to an amine (-NH₂) if a reducing agent is present or if certain catalysts and conditions are used.- Avoid potential sources of hydride, such as certain alcoholic solvents or additives. - If reduction is observed, screen different palladium catalysts and ligands.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

A1: Due to the electron-deficient nature of the aryl bromide, a palladium catalyst with a bulky, electron-rich phosphine ligand is highly recommended.[1] Good starting points include:

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos, XPhos, or RuPhos

These ligands generally accelerate the rate-limiting transmetalation and reductive elimination steps, leading to higher yields.

Q2: Which base should I choose for this reaction?

A2: A moderately strong, non-nucleophilic base is ideal to prevent hydrolysis of the nitrile group. Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices. They are strong enough to facilitate the formation of the reactive boronate species without promoting unwanted side reactions.

Q3: What is the optimal solvent system?

A3: Anhydrous, degassed aprotic solvents are preferred. Common choices include:

  • 1,4-Dioxane

  • Toluene

  • DMF

Often, a mixture with a small amount of water (e.g., 10:1 Dioxane/Water) is used to aid in dissolving the base. However, to minimize nitrile hydrolysis, reducing the water content or using a completely anhydrous system with a more soluble base (like Cs₂CO₃) can be beneficial.

Q4: My reaction is complete, but I am struggling to purify the product. What are common impurities?

A4: Common impurities include unreacted boronic acid and its homocoupled byproduct. Purification can typically be achieved by flash column chromatography on silica gel. If the product co-elutes with impurities, consider an acid-base wash during the workup to remove excess boronic acid. Recrystallization can also be an effective final purification step.

Experimental Protocols

The following are representative protocols that can be used as a starting point. Optimization may be required for specific boronic acids.

Protocol 1: General Conditions with Pd(OAc)₂/SPhos

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely powdered)

  • 1,4-Dioxane/Water (10:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical yields obtained for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.

Arylboronic AcidCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄ / Dioxane-H₂O100692
4-Methoxyphenylboronic AcidPd₂(dba)₃ / XPhosK₂CO₃ / Toluene110888
3-Thienylboronic AcidPd(dppf)Cl₂Cs₂CO₃ / DMF90495
4-Fluorophenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄ / Dioxane-H₂O100785

Note: The data presented are representative and actual results may vary based on experimental conditions and substrate purity.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd0->add pdiix Ar-Pd(II)L₂-Br add->pdiix trans Transmetalation pdiix->trans pdiir Ar-Pd(II)L₂-Ar' trans->pdiir reduct Reductive Elimination pdiir->reduct reduct->pd0 Catalyst Regeneration product Ar-Ar' (Product) reduct->product arbr This compound (Ar-Br) arbr->add arbor Ar'-B(OH)₂ borate [Ar'-B(OH)₃]⁻ (Borate Complex) arbor->borate base Base (e.g., K₃PO₄) base->borate Activation borate->trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield or Reaction Failure check_conversion Check Conversion by TLC/LC-MS start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion No side_products Good Conversion, but Side Products Present check_conversion->side_products Yes check_reagents Verify Reagent Quality: - Fresh Catalyst/Ligand - Anhydrous Solvents - Pure Base & Boronic Acid no_conversion->check_reagents check_conditions Optimize Conditions: - Degas Thoroughly - Increase Temperature - Check Stirring check_reagents->check_conditions end Successful Reaction check_conditions->end identify_sp Identify Side Product(s) side_products->identify_sp sp_homo Homocoupling? identify_sp->sp_homo sp_hydrolysis Nitrile Hydrolysis? sp_homo->sp_hydrolysis No sol_homo Improve Degassing & Adjust Boronic Acid Stoichiometry sp_homo->sol_homo Yes sp_proto Protodeboronation? sp_hydrolysis->sp_proto No sol_hydrolysis Use Milder Base (K₃PO₄, K₂CO₃) & Reduce Water/Temperature sp_hydrolysis->sol_hydrolysis Yes sol_proto Use Milder Base & Consider Boronic Ester sp_proto->sol_proto Yes sp_proto->end No sol_homo->end sol_hydrolysis->end sol_proto->end

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: 5-Bromo-2-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 5-Bromo-2-nitrobenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section is organized by reaction type to help you quickly identify and resolve common side products and other experimental issues.

Reduction of the Nitro Group

The conversion of the nitro group in this compound to an amine is a common synthetic step. However, the presence of other reducible functional groups (nitrile and bromo) can lead to undesired side products.

Frequently Asked Questions (FAQs):

  • Q1: I am trying to reduce the nitro group to an amine, but I am observing significant dehalogenation (loss of bromine). How can I prevent this?

    A1: Dehalogenation is a common side reaction, particularly during catalytic hydrogenation with palladium on carbon (Pd/C). To minimize this, consider the following:

    • Choice of Catalyst: Use a catalyst less prone to causing dehalogenation, such as Raney nickel.[1][2] Sulfided platinum on carbon (Pt/C) can also be highly selective for nitro group reduction while preserving halogens.[3]

    • Reaction Conditions: Milder reaction conditions (lower hydrogen pressure, lower temperature) can sometimes reduce the extent of dehalogenation.

    • Alternative Reducing Agents: Metal/acid combinations like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in ethanol are effective and generally do not cause dehalogenation.[1][3]

  • Q2: My reaction is incomplete, and I have isolated intermediates. What are these, and how can I drive the reaction to completion?

    A2: The reduction of a nitro group proceeds through nitroso (R-N=O) and hydroxylamine (R-NHOH) intermediates.[4] If your reaction is not complete, you may isolate these species. To push the reaction to completion:

    • Increase Reaction Time or Temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature as recommended by the protocol.

    • Increase Reagent Stoichiometry: An excess of the reducing agent may be necessary to ensure full conversion.

    • Ensure Proper Mixing: In heterogeneous reactions (e.g., with metal powders), efficient stirring is crucial.

  • Q3: Will the nitrile group be reduced along with the nitro group?

    A3: The selectivity of the reduction depends heavily on the chosen reagent.

    • Chemoselective Reagents: Reagents like tin(II) chloride (SnCl₂) are known to be highly selective for the nitro group and generally do not affect nitriles.[3] Similarly, systems like zinc powder with hydrazine glyoxylate are designed for the selective reduction of nitro groups in the presence of other reducible functionalities, including nitriles.

    • Harsh Reducing Agents: Strong hydrides like lithium aluminum hydride (LiAlH₄) are generally not recommended as they can reduce both the nitrile and the nitro group (often leading to azo compounds from aromatic nitro groups).[1]

Troubleshooting Workflow for Nitro Group Reduction:

start Problem with Nitro Group Reduction dehalogenation Dehalogenation (Loss of Bromine) start->dehalogenation incomplete Incomplete Reaction (Intermediates Observed) start->incomplete nitrile_reduction Nitrile Group Also Reduced start->nitrile_reduction sol_dehalogenation Use Raney Nickel instead of Pd/C Or use Fe/HCl or SnCl₂ dehalogenation->sol_dehalogenation sol_incomplete Increase reaction time/temperature Increase equivalents of reducing agent Ensure vigorous stirring incomplete->sol_incomplete sol_nitrile_reduction Use chemoselective reagent (e.g., SnCl₂ or Zn/hydrazine glyoxylate) Avoid harsh hydrides (e.g., LiAlH₄) nitrile_reduction->sol_nitrile_reduction

Caption: Troubleshooting logic for nitro group reduction in this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, making the displacement of the bromide a feasible reaction.

Frequently Asked Questions (FAQs):

  • Q1: I am attempting a nucleophilic aromatic substitution, but the reaction is very slow or does not proceed. What could be the issue?

    A1: Several factors can hinder an SNAr reaction:

    • Nucleophile Strength: The attacking species must be a sufficiently strong nucleophile (e.g., alkoxides, thiolates, amines).[5]

    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they solvate the cation of the nucleophile salt, leaving the anion more reactive.

    • Activation: The nitro group strongly activates the ortho and para positions. In this compound, the bromine is para to the nitro group, which is favorable. If the activating group were in the meta position, the reaction would be significantly slower.[6]

  • Q2: I am observing the formation of a side product where a hydrogen atom on the ring is substituted instead of the bromine. Is this possible?

    A2: Yes, this is a known side reaction in nucleophilic aromatic substitution, often referred to as SNAr-H.[7] The nitro group activates the ortho and para positions to such an extent that a nucleophile can attack a carbon bearing a hydrogen atom. This is more likely with very strong nucleophiles and under specific reaction conditions.

  • Q3: Can the nucleophile react with the nitrile group?

    A3: While the nitrile group is an electrophilic center, in a highly electron-deficient aromatic system like this compound, the preferred site of attack for most nucleophiles will be the carbon bearing the bromine, due to the strong activation by the nitro group leading to a stable Meisenheimer intermediate.[8] However, with very strong and sterically unhindered nucleophiles, reaction at the nitrile is a possibility, though generally less favored.

Logical Flow for Troubleshooting SNAr Reactions:

start Problem with SNAr Reaction no_reaction No or Slow Reaction start->no_reaction snar_h Substitution of Hydrogen (SNAr-H) Observed start->snar_h nitrile_attack Reaction at Nitrile Group start->nitrile_attack sol_no_reaction Use a stronger nucleophile Switch to a polar aprotic solvent (DMF, DMSO) Ensure activating group is ortho/para to leaving group no_reaction->sol_no_reaction sol_snar_h Modify reaction conditions (temperature, concentration) Consider a less reactive nucleophile if possible snar_h->sol_snar_h sol_nitrile_attack Generally less favored If observed, consider protecting the nitrile or using a bulkier nucleophile nitrile_attack->sol_nitrile_attack

Caption: Troubleshooting decision tree for SNAr reactions of this compound.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions.

Frequently Asked Questions (FAQs):

  • Q1: I am trying to hydrolyze the nitrile to a carboxylic acid, but the reaction stops at the amide stage. How can I promote full hydrolysis?

    A1: The hydrolysis of a nitrile proceeds via an amide intermediate.[9][10] To drive the reaction to the carboxylic acid:

    • Harsher Conditions: More forcing conditions are required for the hydrolysis of the amide compared to the initial hydrolysis of the nitrile. This typically involves increasing the temperature, reaction time, or the concentration of the acid or base.

    • Acid Catalysis: Heating under reflux with a strong acid like HCl or H₂SO₄ is a common method.[9]

    • Base Catalysis: Heating with a strong base like NaOH will produce the carboxylate salt, which then needs to be acidified in a separate workup step to yield the carboxylic acid.[9][11]

  • Q2: Can the hydrolysis conditions affect the other functional groups?

    A2: Yes, this is a critical consideration.

    • Nitro Group: The nitro group is generally stable under typical acidic and basic hydrolysis conditions.

    • Bromo Group: The bromine atom attached to the aromatic ring is also generally stable to hydrolysis conditions. However, under very harsh conditions with strong nucleophiles (like concentrated NaOH at high temperatures), nucleophilic aromatic substitution could potentially occur, though this is less likely than hydrolysis of the nitrile.

Reaction Pathway for Nitrile Hydrolysis:

start This compound amide 5-Bromo-2-nitrobenzamide (Amide Intermediate) start->amide Mild H⁺ or OH⁻ H₂O, Heat acid 5-Bromo-2-nitrobenzoic Acid (Final Product) amide->acid Strong H⁺ or OH⁻ H₂O, Reflux

Caption: Stepwise hydrolysis of the nitrile group in this compound.

Quantitative Data Summary

Starting Material (Analog)Reducing SystemDesired ProductYield (%)Side Product(s)Reference(s)
p-NitrobenzonitrileZn / Hydrazine Glyoxylatep-Aminobenzonitrile91Minimal
p-NitrobromobenzeneZn / Hydrazine Glyoxylatep-Bromoaniline95Minimal
Halogenated NitroarenesRaney Nickel / H₂Halogenated Aniline>90Dehalogenation (minor)[2]
Halogenated NitroarenesFe / HClHalogenated Aniline>90Iron salts[2]
Halogenated NitroarenesSnCl₂·2H₂OHalogenated Aniline>90Tin salts[2]

Experimental Protocols

Protocol 1: Selective Reduction of Nitro Group using Tin(II) Chloride

This protocol is adapted for the reduction of this compound to 2-Amino-5-bromobenzonitrile, minimizing dehalogenation and reduction of the nitrile.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 2 M Sodium Hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ or 2 M NaOH until the pH is basic (pH > 8). This will precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as necessary.[2][3]

Protocol 2: General Procedure for Nitrile Hydrolysis to Carboxylic Acid

This protocol describes a general method for the acid-catalyzed hydrolysis of the nitrile group in this compound.

Materials:

  • This compound

  • Dilute hydrochloric acid (e.g., 6 M HCl) or sulfuric acid

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add an excess of dilute hydrochloric acid.

  • Heat the mixture under reflux. The reaction progress should be monitored by TLC or LC-MS until the starting material and the intermediate amide are no longer observed. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration.

  • Alternatively, extract the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 5-Bromo-2-nitrobenzoic acid.

  • The crude product can be purified by recrystallization.[9]

References

Technical Support Center: Purification of 5-Bromo-2-nitrobenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-2-nitrobenzonitrile and its derivatives.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound, a compound often synthesized via a Sandmeyer reaction from 2-amino-5-bromobenzonitrile.

Recrystallization Issues

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause: The crude material has a high impurity level, depressing its melting point. The chosen solvent may also be too non-polar, or the solution is too concentrated.

  • Solution:

    • Add a small amount of a more polar co-solvent to the hot mixture to increase the solubility of the compound.

    • Try a different, more polar recrystallization solvent.

    • Ensure the solution is not supersaturated by adding a little more hot solvent.

    • Allow the solution to cool more slowly to encourage crystal lattice formation.

Problem: Low recovery of purified product after recrystallization.

  • Possible Cause: The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used, or premature crystallization occurred during a hot filtration step.

  • Solution:

    • Choose a solvent in which the compound has high solubility at high temperatures but low solubility at room temperature or below.

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • To recover dissolved product, partially evaporate the solvent from the mother liquor and cool again to obtain a second crop of crystals.

    • Pre-heat the filtration apparatus (funnel and receiving flask) before performing a hot filtration to prevent the product from crashing out.

Problem: The recrystallized product is colored.

  • Possible Cause: Colored impurities are present in the crude material.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb your product and reduce the yield.

    • Perform a second recrystallization.

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause: The eluent system is not optimized, the column was overloaded, or it was packed improperly.

  • Solution:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that gives good separation (Rf of the desired product is typically 0.2-0.4).

    • Use an appropriate amount of silica gel relative to the crude product (a ratio of 50:1 to 100:1 by weight is common).

    • Ensure the column is packed uniformly as a slurry to avoid cracks or channels.

Problem: The product elutes too quickly or not at all.

  • Possible Cause: The eluent is too polar or not polar enough.

  • Solution:

    • If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).

    • If the product is not eluting (low Rf), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound via a Sandmeyer reaction?

A1: The most common impurities include:

  • Unreacted 2-amino-5-bromobenzonitrile: The starting material for the Sandmeyer reaction.

  • Phenolic byproduct (5-Bromo-2-hydroxybenzonitrile): Formed by the reaction of the diazonium salt with water.

  • Azo-coupled byproducts: Formed from the reaction of the diazonium salt with other aromatic species. These are often highly colored.

  • Other regioisomers: If the starting material contained isomeric impurities.

Q2: What are suitable recrystallization solvents for this compound derivatives?

A2: While specific data for this compound is limited, for similar aromatic nitriles, common recrystallization solvents include:

  • Chloroform: Has been used for the recrystallization of the related 5-bromo-2-hydroxybenzonitrile.[1]

  • Ethanol or Ethanol/water mixtures: A common choice for moderately polar compounds.

  • Hexane/Ethyl Acetate mixtures: This combination allows for fine-tuning of polarity.

  • Toluene: Can be effective for aromatic compounds.

It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent system.

Q3: How can I monitor the purity of my this compound product?

A3:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and identify the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like phosphoric or formic acid) is a good starting point for method development.[2][3]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantity and have distinct signals.

Data Presentation

The following tables provide example data for the purification of a hypothetical batch of crude this compound. Note: This data is illustrative and based on typical recoveries for these purification techniques. Actual results will vary depending on the specific impurities and experimental conditions.

Table 1: Recrystallization Data

ParameterValue
Crude Weight5.0 g
Recrystallization SolventEthanol/Water (4:1)
Purified Weight3.8 g
Recovery 76%
Purity (by HPLC)>98%

Table 2: Column Chromatography Data

ParameterValue
Crude Weight2.0 g
Stationary PhaseSilica Gel (230-400 mesh)
EluentHexane:Ethyl Acetate (9:1)
Purified Weight1.5 g
Recovery 75%
Purity (by HPLC)>99%

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired product from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack, ensuring a uniform bed without cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Amino-5-bromobenzonitrile diazotization Diazotization (NaNO2, HBr) start->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer crude Crude 5-Bromo- 2-nitrobenzonitrile sandmeyer->crude recrystallization Recrystallization crude->recrystallization Method 1 column Column Chromatography crude->column Method 2 pure_product Pure Product recrystallization->pure_product >98% Purity column->pure_product >99% Purity troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product poor_separation Poor Separation start->poor_separation no_elution No Elution / Fast Elution start->no_elution solution1 Solutions: - Use Co-solvent - Change Solvent - Slower Cooling oiling_out->solution1 Possible Causes: - High Impurity - Wrong Solvent - Too Concentrated solution2 Solutions: - Change Solvent - Use Less Solvent - Pre-heat Funnel low_yield->solution2 Possible Causes: - High Solubility - Too Much Solvent - Premature Crystallization solution3 Solutions: - Use Activated Charcoal - Re-recrystallize colored_product->solution3 Possible Cause: - Colored Impurities solution4 Solutions: - Optimize Eluent (TLC) - Reduce Load - Repack Column poor_separation->solution4 Possible Causes: - Wrong Eluent - Overloaded Column - Poor Packing solution5 Solution: - Adjust Eluent Polarity no_elution->solution5 Possible Cause: - Incorrect Eluent Polarity

References

Troubleshooting low yield in Buchwald-Hartwig amination of 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the amination of 5-Bromo-2-nitrobenzonitrile.

Troubleshooting Low Yield in the Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination of this compound presents unique challenges due to the presence of two electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups. These groups can influence the reactivity of the starting material and intermediates, as well as the stability of the catalyst and reagents. Below is a guide to help you troubleshoot and optimize your reaction for higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low or no conversion of my starting material. What are the most common reasons for this?

A1: Low or no conversion in a Buchwald-Hartwig amination can often be attributed to several critical factors:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Ensure that your reaction was set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed and anhydrous. The quality of the palladium precursor is also crucial for reproducibility.

  • Inappropriate Base Selection: The nitro group on your substrate is sensitive to strong bases. Strong bases like sodium tert-butoxide (NaOtBu) can lead to decomposition of the starting material or undesired side reactions.[1] It is often better to start with a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require a higher reaction temperature.[1][2]

  • Poor Ligand Choice: The ligand is critical for the success of the reaction. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally preferred. Ligands like XPhos and RuPhos are often effective for such substrates.

  • Solubility Issues: Poor solubility of any of the reaction components (aryl bromide, amine, base, or catalyst) in the chosen solvent can significantly hinder the reaction rate. Ensure that all components are at least partially soluble at the reaction temperature.

Q2: I am seeing the formation of byproducts. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired C-N bond formation:

  • Hydrodehalogenation: This is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be minimized by:

    • Optimizing the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.

    • Lowering the Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation.

    • Screening Ligands: Some ligands are more prone to promoting this side reaction than others.

  • Reduction of the Nitro Group: Under certain conditions, particularly if using a protic solvent or in the presence of certain additives, the nitro group can be reduced. Sticking to aprotic solvents and ensuring anhydrous conditions can help prevent this.

  • Reactions involving the Nitrile Group: While less common, the nitrile group could potentially be hydrolyzed if there is water present in the reaction mixture, especially in the presence of a strong base. Maintaining anhydrous conditions is key.

Q3: How do I choose the optimal combination of catalyst, ligand, base, and solvent for my reaction?

A3: The ideal reaction conditions are highly substrate-dependent. For this compound, consider the following starting points for optimization:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pre-formed palladium-ligand complexes (precatalysts) can also offer higher reactivity and reproducibility.

  • Ligand: Start with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos. These are known to be effective for challenging substrates.

  • Base: Due to the base-sensitive nitro group, it is advisable to start with a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[1][2]

  • Solvent: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common and effective choices.

A systematic screening of these parameters is the best approach to identify the optimal conditions for your specific amine coupling partner.

Data Presentation

The following table provides a summary of representative conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides. Note that yields are highly dependent on the specific amine and reaction conditions used. This table should be used as a starting point for optimization.

Aryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrileMorpholinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene10018~85-95
1-Bromo-4-nitrobenzeneAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11024~80-90
This compoundMorpholinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene10024Expected >70
This compoundAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11024Expected >65

*Expected yields are based on reactions with similar electron-deficient substrates and should be considered starting points for optimization.

Experimental Protocols

Representative Protocol for the Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general starting point and may require optimization for best results.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add Cs₂CO₃ (1.5 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 18-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Br)L OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)(Amine)L]Br AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(Amido)L Deprotonation->PdII_Amido BaseH Base-H+ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Amine RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine Amine Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckInert Verify Inert Atmosphere and Anhydrous Conditions Start->CheckInert Initial Checks CheckReagents Assess Reagent Quality (Pd source, Ligand, Amine) CheckInert->CheckReagents OptimizeBase Screen Weaker Bases (e.g., Cs₂CO₃, K₃PO₄) CheckReagents->OptimizeBase OptimizeLigand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) OptimizeBase->OptimizeLigand If still low yield OptimizeSolvent Evaluate Solvent Effects (Toluene, Dioxane) OptimizeLigand->OptimizeSolvent OptimizeTemp Adjust Reaction Temperature OptimizeSolvent->OptimizeTemp Success Improved Yield OptimizeTemp->Success

Caption: Troubleshooting workflow for low yield.

References

Preventing debromination in 5-Bromo-2-nitrobenzonitrile coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coupling reactions involving 5-Bromo-2-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the undesired side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of coupling reactions with this compound?

A1: Debromination is an undesired side reaction where the bromine atom at the 5-position of the this compound ring is replaced by a hydrogen atom. This leads to the formation of 2-nitrobenzonitrile as a significant byproduct, which consumes the starting material and complicates the purification of the desired coupled product.[1][2][3]

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: Debromination is primarily caused by the formation of a palladium-hydride (Pd-H) intermediate in the catalytic cycle.[4][5] This species can arise from several sources, including:

  • The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[1][4]

  • The Solvent: Protic solvents such as alcohols or residual water can act as hydride sources.[4]

  • Impurities: The presence of certain impurities in the reagents or solvents can lead to the generation of hydride intermediates.[4]

Once formed, the Pd-H species can react with the this compound in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen.[4]

Q3: How do the electronic properties of this compound influence debromination?

A3: The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, significantly influences the reactivity of the C-Br bond. These groups make the aryl ring electron-deficient, which generally facilitates the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions. However, this high reactivity can also make the substrate more susceptible to side reactions like debromination under certain conditions.

Q4: Which coupling reactions are commonly used with this compound and are prone to debromination?

A4: Palladium-catalyzed cross-coupling reactions are frequently employed to functionalize this compound. Those most susceptible to debromination include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[2][6]

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines.[2][6][7]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[2][6][8]

  • Heck Reaction: For forming C-C bonds with alkenes.[2][9][10]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Significant formation of 2-nitrobenzonitrile byproduct is observed in my Suzuki-Miyaura coupling.

  • Symptoms: ¹H NMR or LC-MS analysis of the crude reaction mixture shows a major peak corresponding to 2-nitrobenzonitrile in addition to the desired product.

  • Troubleshooting Workflow:

G start High Debromination in Suzuki Coupling base Assess the Base start->base ligand Evaluate the Ligand base->ligand solution_base Switch to a milder base: K₃PO₄, K₂CO₃, or Cs₂CO₃ base->solution_base If using a strong base (e.g., NaOtBu, NaOH) temp Check Reaction Temperature ligand->temp solution_ligand Use bulky, electron-rich biaryl phosphine ligands: SPhos, XPhos, RuPhos ligand->solution_ligand If using less bulky ligands (e.g., PPh₃) time Monitor Reaction Time temp->time solution_temp Lower the temperature in 10-20 °C increments temp->solution_temp If temperature is high (e.g., >100 °C) solution_time Stop the reaction upon consumption of starting material time->solution_time If reaction is prolonged

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

  • Detailed Recommendations:

    • Base Selection: Strong bases can promote debromination.[1][4] Switching from strong bases like NaOH or NaOtBu to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ is often the most effective first step.[3][4][5]

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[3][4]

    • Temperature Control: High reaction temperatures can increase the rate of debromination.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting around 80 °C.[1][6]

Issue 2: My Buchwald-Hartwig amination yields primarily the debrominated starting material.

  • Symptoms: The desired amine-coupled product is formed in low yield, with significant recovery of 2-nitrobenzonitrile.

  • Probable Causes & Solutions:

Probable Cause Recommended Solution Rationale
Aggressive Base Switch from NaOtBu or LHMDS to a milder base like K₃PO₄ or Cs₂CO₃.[3]Strong bases are often necessary for amination but can also accelerate debromination. A careful screening of bases is recommended to find an optimal balance.[3][4]
Suboptimal Ligand Employ a bulky, electron-rich biaryl phosphine ligand such as XPhos or a Josiphos-type ligand.[11]These ligands promote the desired C-N bond formation and can sterically hinder the approach of hydride species to the palladium center.[4]
High Temperature Lower the reaction temperature and carefully monitor the reaction progress.While aminations often require heat, excessive temperatures will favor the debromination side reaction.[3]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed.[1]Extended exposure to the catalytic system at high temperatures can lead to increased byproduct formation.

Issue 3: In my Sonogashira coupling, I observe significant homocoupling of the alkyne and debromination of my starting material.

  • Symptoms: Besides the desired product, significant amounts of the Glaser homocoupling product and 2-nitrobenzonitrile are detected.

  • Troubleshooting Diagram:

G start Sonogashira Coupling Issues: - Debromination - Homocoupling copper Copper Co-catalyst start->copper base Base Selection start->base atmosphere Inert Atmosphere start->atmosphere solution_copper Consider copper-free conditions or use a pre-formed catalyst copper->solution_copper If homocoupling is high solution_base Use a milder amine base (e.g., DIPEA) instead of stronger bases base->solution_base If debromination is high solution_atmosphere Ensure rigorous exclusion of oxygen through proper degassing techniques atmosphere->solution_atmosphere If homocoupling is high

Caption: Troubleshooting Sonogashira coupling side reactions.

  • Detailed Recommendations:

    • Copper-Free Conditions: The copper co-catalyst, while accelerating the desired reaction, can also promote the homocoupling of the alkyne, especially in the presence of oxygen.[8] Consider using a copper-free Sonogashira protocol. Several modern catalyst systems are effective without a copper co-catalyst.[12]

    • Base Choice: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[6] If debromination is an issue, ensure the base is pure and consider screening different amine bases.

    • Inert Atmosphere: The Sonogashira reaction should be carried out under a strictly inert atmosphere (Argon or Nitrogen). Oxygen promotes the formation of homocoupled acetylenes.[8] Ensure all solvents are properly degassed.

Data Summary: Influence of Reaction Parameters on Debromination

The following table summarizes general trends observed for minimizing debromination in palladium-catalyzed cross-coupling reactions of aryl bromides. The data is illustrative and intended to guide optimization efforts.

Parameter Condition Favoring Debromination Condition Minimizing Debromination Rationale
Base Strong, aggressive bases (e.g., NaOtBu, NaOH)[1][4]Milder, inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[3][4][5]Milder bases are less likely to generate palladium-hydride species.[4]
Ligand Less sterically hindered, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos)[3][4]These ligands accelerate the desired reductive elimination, outcompeting debromination.[4]
Temperature High temperatures (>100 °C)[1]Moderate temperatures (e.g., 60-80 °C)[1][6]The debromination pathway may have a higher activation energy.[5]
Reaction Time Prolonged reaction times after completion[1]Shorter reaction times (reaction stopped upon completion)Minimizes exposure of the product and starting material to conditions that promote side reactions.[1]
Catalyst Loading High catalyst loadingOptimized (lowest effective) catalyst loadingHigh concentrations of the catalyst over long periods can lead to increased side reactions.[4]

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce debromination.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • XPhos Pd G3 (a pre-formed catalyst, 2-5 mol%)

    • Potassium phosphate (K₃PO₄) (2.5 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 ratio)

    • Schlenk flask or reaction vial with stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[4]

    • Add the XPhos Pd G3 catalyst.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[4]

    • Add the degassed 1,4-dioxane and water solvent mixture via syringe.[4][5]

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.[5]

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound, with conditions selected to minimize debromination.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous, degassed toluene or 1,4-dioxane

    • Schlenk flask or reaction vial with stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the base, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.[3]

    • Add this compound.

    • Add the anhydrous, degassed solvent, followed by the amine.

    • Seal the flask and heat the reaction mixture to 90-100 °C for 12-24 hours.[11]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: HPLC Purity Analysis of 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purity analysis of 5-Bromo-2-nitrobenzonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

High-Performance Liquid Chromatography (HPLC) Method Parameters

A summary of typical starting conditions for the HPLC purity analysis of this compound and related compounds is presented below. These parameters can be optimized to achieve desired separation and resolution.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 50:50 (Acetonitrile:Water) to 80:20 over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Sample Preparation Dissolve in Acetonitrile/Water (50:50) to 0.5 mg/mL

Experimental Protocol

This section details a standard protocol for the purity analysis of this compound by HPLC.

Preparation of Solutions
Chromatographic Conditions
Injection and Data Analysis

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Baseline Noise or Drift Air bubbles in the mobile phase or detector.[1] Contaminated mobile phase or column.[1] Temperature fluctuations.[1][2]Degas the mobile phase using sonication or vacuum.[1] Use high-purity solvents and prepare fresh mobile phase.[3] Use a column oven to maintain a stable temperature.[1]
Ghost Peaks Contamination in the injection system or mobile phase.[1] Carryover from previous injections.[1][2]Use high-purity solvents.[3] Clean the autosampler needle and injection port.[1] Include a needle wash step in the injection sequence.[1]
High Backpressure Clogged column frit or tubing.[2][4] Particulates in the sample or mobile phase.[1]Filter all samples and mobile phases before use.[1][5] Flush the column with a strong solvent.[2] Inspect and replace any blocked tubing.[2]
Peak Tailing or Fronting Column overload. Interaction of the analyte with active sites on the column.[6] Sample solvent incompatible with the mobile phase.Reduce the injection volume or sample concentration.[5] Use a mobile phase with an appropriate pH to ensure the analyte is in a single ionic form.[6] Dissolve the sample in the initial mobile phase.
Shifting Retention Times Changes in mobile phase composition.[2] Column aging or contamination.[2] Fluctuations in column temperature.[2][7]Ensure accurate and consistent mobile phase preparation.[2] Clean the column regularly or replace it if necessary.[2] Use a temperature-controlled column compartment.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right column for this analysis?

A1: A C18 column is the most common choice for reverse-phase HPLC of moderately polar to non-polar compounds like this compound.[8] The selection of particle size (e.g., 5 µm, 3 µm, or sub-2 µm) will depend on your HPLC system's capabilities (HPLC vs. UPLC) and the desired efficiency and run time.

Q2: Why is an acidic mobile phase recommended?

A2: An acidic mobile phase, typically using phosphoric or formic acid, helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase.[6] This minimizes undesirable interactions that can lead to peak tailing and improves peak shape.

Q3: What is the purpose of a gradient elution?

A3: A gradient elution, where the mobile phase composition changes over time, is useful for analyzing samples that contain compounds with a wide range of polarities.[9] It allows for the efficient elution of both more polar and less polar impurities, often resulting in better peak shapes and shorter analysis times compared to an isocratic method.

Q4: How can I improve the resolution between the main peak and a closely eluting impurity?

A4: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the gradient slope or the ratio of organic solvent to water.[5]

  • Change the organic solvent: Switching from acetonitrile to methanol can alter selectivity.

  • Adjust the pH: Modifying the mobile phase pH can change the retention characteristics of ionizable impurities.

  • Lower the flow rate: This can increase column efficiency, but will also increase the run time.

  • Use a different column: A column with a different stationary phase (e.g., a phenyl column for aromatic compounds) can provide different selectivity.[8]

Q5: What should I do if I don't see any peaks?

A5: If no peaks are observed, check the following:

  • Connections: Ensure all tubing and fittings are secure.

  • Detector Lamp: Verify that the detector lamp is on and has not reached the end of its life.

  • Sample Preparation: Confirm that the sample was prepared correctly and at the expected concentration. Improper sample preparation can lead to low signal intensity.[4]

  • Injection: Check that the autosampler is functioning correctly and injecting the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Aqueous & Organic) equilibrate Equilibrate C18 Column prep_mobile->equilibrate prep_sample Prepare Sample and Standard Solutions (0.5 mg/mL) inject Inject Blank, Standard, and Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Program inject->run_gradient integrate Integrate Peaks run_gradient->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Corrective Actions start Problem Observed (e.g., Poor Peak Shape) check_mobile_phase Is Mobile Phase Fresh & Degassed? start->check_mobile_phase check_sample_prep Is Sample Prep Correct? start->check_sample_prep check_column Is Column Equilibrated? start->check_column adjust_mobile_phase Optimize Mobile Phase Composition check_mobile_phase->adjust_mobile_phase No end Problem Resolved check_mobile_phase->end Yes check_sample_prep->adjust_mobile_phase No check_sample_prep->end Yes check_system Inspect System (Leaks, Pressure) check_column->check_system Yes adjust_mobile_phase->end change_column Try Different Column/Flush change_column->end check_system->change_column

Caption: Logical workflow for troubleshooting HPLC issues.

References

Technical Support Center: Improving Regioselectivity of Reactions with 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-nitrobenzonitrile. The information is designed to help you overcome challenges related to regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how is regioselectivity typically determined?

A1: this compound has two primary electrophilic sites for nucleophilic attack or cross-coupling reactions: the carbon bearing the bromine atom (C5) and the carbon bearing the nitro group (C2). The regioselectivity is primarily governed by the electronic effects of the substituents. The strong electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, the position para to the strongly deactivating nitro group (C5) is significantly activated, making the displacement of the bromide the most probable outcome. For palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is the typical site of oxidative addition.

Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which position is more likely to react, the one with the bromo group or the nitro group?

A2: In most SNAr reactions, the bromo group at the C5 position is the more likely site of substitution. Halogens are generally better leaving groups than the nitro group. The nitro group's primary role is to activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. Since the bromo group is in the para position relative to the nitro group, the C-Br bond is highly activated for substitution.

Q3: How can I favor substitution at the C-Br bond in a Suzuki-Miyaura coupling reaction?

A3: In Suzuki-Miyaura coupling reactions, the reactivity of the leaving group is a key factor. The general order of reactivity for halogens is I > Br > OTf > Cl.[1] Therefore, the C-Br bond in this compound is inherently more reactive than a C-Cl bond would be. To favor coupling at the C-Br bond, standard Suzuki-Miyaura conditions can be employed. The choice of a suitable palladium catalyst, a phosphine ligand, and a base is crucial for an efficient reaction.[1][2]

Q4: What is the expected regioselectivity in a Buchwald-Hartwig amination reaction?

A4: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction where the reactivity of the aryl halide is a determining factor. The C-Br bond is a good substrate for this reaction. Therefore, the amination is expected to occur selectively at the C5 position, replacing the bromine atom. The choice of the palladium precatalyst, ligand, and base will influence the reaction's efficiency and yield. For challenging substrates, bulky and electron-rich phosphine ligands are often beneficial.

Troubleshooting Guides

Issue 1: Low or No Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Suggestion
Insufficient activation of the aromatic ring While the nitro and cyano groups are strongly activating, a weak nucleophile may still not be reactive enough. Consider using a stronger nucleophile.
Poor solvent choice The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.
Reaction temperature is too low SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Inappropriate base If your nucleophile is an alcohol or a thiol, a base is required to generate the more nucleophilic alkoxide or thiolate. Ensure a suitable, non-nucleophilic base is used in stoichiometric amounts.
Issue 2: Poor Regioselectivity or Formation of Side Products
Possible Cause Troubleshooting Suggestion
Reaction at the nitro group Although less common, under harsh reaction conditions (very high temperatures, very strong nucleophiles), substitution of the nitro group can occur. Try running the reaction under milder conditions (lower temperature, shorter reaction time).
Reaction at the cyano group The cyano group can be susceptible to hydrolysis or other reactions under strongly acidic or basic conditions. Ensure your reaction conditions are compatible with the nitrile functionality.
Competing reaction with a bifunctional nucleophile If your nucleophile has more than one nucleophilic site, you may see a mixture of products. Consider protecting one of the nucleophilic groups to ensure the desired regioselectivity.

Data Presentation

Table 1: Expected Regioselectivity in Common Reactions with this compound

Reaction TypePrimary Reactive SiteExpected Major ProductKey Influencing Factors
Nucleophilic Aromatic Substitution (SNAr) C5 (Bromo)5-Substituted-2-nitrobenzonitrileNucleophile strength, solvent, temperature
Suzuki-Miyaura Coupling C5 (Bromo)5-Aryl-2-nitrobenzonitrilePalladium catalyst, ligand, base, solvent
Buchwald-Hartwig Amination C5 (Bromo)5-Amino-2-nitrobenzonitrile derivativePalladium catalyst, ligand, base, solvent

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.[3]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq.).[4]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

SNAr_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer_Complex Meisenheimer Complex This compound->Meisenheimer_Complex Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer_Complex Substituted_Product 5-Nu-2-nitrobenzonitrile Meisenheimer_Complex->Substituted_Product Loss of Leaving Group Leaving_Group Br- Meisenheimer_Complex->Leaving_Group

Figure 1: Generalized signaling pathway for SNAr on this compound.

Troubleshooting_Workflow Start Start: Low Regioselectivity Check_Reaction_Type Identify Reaction Type Start->Check_Reaction_Type SNAr SNAr Check_Reaction_Type->SNAr Nucleophilic Substitution Cross_Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) Check_Reaction_Type->Cross_Coupling Palladium- Catalyzed SNAr_Troubleshooting Lower Temperature Use less harsh base SNAr->SNAr_Troubleshooting Cross_Coupling_Troubleshooting Optimize Ligand/Catalyst Screen Solvents/Bases Cross_Coupling->Cross_Coupling_Troubleshooting Success Improved Regioselectivity SNAr_Troubleshooting->Success Cross_Coupling_Troubleshooting->Success

Figure 2: Logical workflow for troubleshooting poor regioselectivity.

References

Stability of 5-Bromo-2-nitrobenzonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Bromo-2-nitrobenzonitrile under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. The nitrile functional group can be hydrolyzed to a carboxylic acid. The compound is generally stable under neutral conditions and when protected from strong oxidizing agents and bases.

Q2: What is the main degradation product of this compound under acidic or basic conditions?

A2: Under both acidic and basic conditions, the nitrile group of this compound undergoes hydrolysis to form 5-Bromo-2-nitrobenzoic acid.[1]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. It is most stable in neutral aqueous solutions. In acidic or basic solutions, the rate of hydrolysis to 5-Bromo-2-nitrobenzoic acid increases.

Q4: Are there any other potential degradation pathways besides hydrolysis?

A4: While hydrolysis of the nitrile group is the most common degradation pathway, other reactions are possible under specific conditions. For instance, the nitro group can be reduced, and the bromine atom can undergo nucleophilic substitution, although these are generally less common under typical experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in a reaction involving this compound Degradation of the starting material due to acidic or basic reaction conditions.Buffer the reaction mixture to maintain a neutral pH if the reaction chemistry allows. If the reaction requires acidic or basic conditions, consider lowering the reaction temperature to minimize the rate of hydrolysis of the nitrile group.
Presence of an unexpected impurity with a carboxylic acid group in the final product Hydrolysis of the nitrile group in this compound during the reaction or work-up.During aqueous work-up, use neutralized or slightly acidic/basic washes and minimize contact time. Ensure that any solvents used are free of acidic or basic impurities.
Inconsistent reaction outcomes Variability in the quality or stability of the this compound starting material.Store this compound in a cool, dry place away from strong acids, bases, and oxidizing agents.[2] It is advisable to use a fresh batch of the reagent and to verify its purity by an appropriate analytical method (e.g., HPLC, NMR) before use.

Stability Data Summary

Condition Stability Primary Degradation Product
Acidic (e.g., pH < 4) Susceptible to hydrolysis5-Bromo-2-nitrobenzoic acid
Neutral (e.g., pH 6-8) Generally stable-
Basic (e.g., pH > 9) Susceptible to hydrolysis5-Bromo-2-nitrobenzoate salt

Experimental Protocols

Protocol for Assessing the Stability of this compound under Different pH Conditions

This protocol outlines a general procedure for determining the stability of this compound in acidic, neutral, and basic aqueous solutions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer (pH 7)

  • Volumetric flasks

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Test Solutions:

    • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Neutral Condition: Dilute the stock solution with phosphate buffer (pH 7) to a final concentration of 0.1 mg/mL.

    • Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 25 °C or 40 °C).

  • Time-Point Sampling: Withdraw aliquots from each test solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation rate.

Visualizations

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A This compound B Protonated Nitrile Intermediate A->B Protonation C 5-Bromo-2-nitrobenzamide B->C Nucleophilic attack by H₂O D 5-Bromo-2-nitrobenzoic Acid C->D Hydrolysis E This compound F Imidate Intermediate E->F Nucleophilic attack by OH⁻ G 5-Bromo-2-nitrobenzamide F->G Protonation from H₂O H 5-Bromo-2-nitrobenzoate G->H Hydrolysis

Caption: Hydrolysis pathways of this compound under acidic and basic conditions.

G start Start: Prepare Stock Solution of this compound prep_solutions Prepare Test Solutions at Desired pH (Acidic, Neutral, Basic) start->prep_solutions incubation Incubate Solutions at Controlled Temperature prep_solutions->incubation sampling Withdraw Aliquots at Pre-defined Time Points incubation->sampling analysis Analyze Samples by HPLC sampling->analysis data_analysis Determine Degradation Rate and Identify Products analysis->data_analysis end End: Stability Profile Established data_analysis->end

References

Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2-nitrobenzonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the removal of palladium catalysts from reaction mixtures involving 5-Bromo-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and detailed protocols for achieving high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my this compound reaction product?

A1: Residual palladium in final products, particularly in active pharmaceutical ingredients (APIs), is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[1][2] Furthermore, palladium residues can interfere with downstream chemical transformations and biological assays, leading to unreliable results.[2]

Q2: What are the most common methods for removing palladium catalysts?

A2: The most prevalent methods for palladium removal include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[3][4]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3][5][6]

  • Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[3][5]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[1][3]

  • Extraction: Utilizing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[3][5]

Q3: How do I choose the best palladium removal method for my specific experiment with this compound?

A3: The optimal method depends on several factors:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?[3]

  • The required level of purity: Regulatory limits for APIs are often in the low ppm range.[7]

  • The scale of your reaction.

The decision-making workflow below can guide your selection.

Q4: What are "palladium scavengers" and how do they work?

A4: Palladium scavengers are materials, often based on silica or polymers, that are functionalized with groups that chelate or bind to palladium, effectively removing it from the solution.[8][9] Common functional groups include thiols, amines, and thioureas.[4][10] They are typically added to the reaction mixture after the reaction is complete, stirred for a period, and then filtered off.[6][8]

Q5: What is Celite and how does it aid in palladium removal?

A5: Celite is a diatomaceous earth that is often used as a filter aid. It forms a porous filter cake that can trap fine particles, including heterogeneous palladium catalysts like Pd/C and precipitated palladium metal.[5][6] A simple filtration through a pad of Celite can often remove insoluble palladium species before further purification.[10]

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalyst from reaction mixtures containing derivatives of this compound.

Problem 1: Inefficient Palladium Removal by Filtration
  • Symptom: The filtrate remains dark-colored, or analysis shows high levels of residual palladium after filtration through Celite or standard filter paper.

  • Possible Causes & Solutions:

    • Soluble Palladium Species Present: Filtration is only effective for heterogeneous or precipitated palladium.[6] If the palladium is dissolved, you will need to use scavengers, chromatography, or crystallization.[3][6]

    • Colloidal Palladium: Colloidal palladium particles may be too small to be trapped by standard filtration methods.[5]

      • Solution: Consider adding a flocculating agent to aggregate the particles before filtration. Alternatively, treatment with activated carbon can adsorb colloidal palladium.[6]

    • Improper Filtration Technique:

      • Solution: Ensure the Celite bed is 1-2 cm thick and well-compacted. Pre-wetting the Celite pad with the solvent can improve its effectiveness.[6] You can also try using a finer porosity filter or a membrane filter.[6]

Problem 2: Low Efficiency of Palladium Scavengers
  • Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the solvent system.[10] Thiol-based scavengers are generally effective for Pd(II).[10]

      • Solution: Screen a panel of different scavengers (e.g., thiol, amine, thiourea functionalized) to find the most effective one for your specific reaction.[10]

    • Insufficient Scavenger Amount or Reaction Time:

      • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 4-8 molar equivalents.[8] Also, optimize the scavenging time and temperature; heating can sometimes improve performance.[10]

    • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from effectively contacting the palladium species.

      • Solution: Ensure vigorous stirring during the scavenging process.[10]

Problem 3: Product Loss During Purification
  • Symptom: Significant decrease in product yield after the palladium removal step.

  • Possible Causes & Solutions:

    • Non-specific Adsorption: The product may be adsorbing to the purification medium, which is a common issue with activated carbon.[3][10]

      • Solution: Use the minimum effective amount of the adsorbent.[3] Try different solvents to minimize product binding.[10] Consider switching to a more selective method like a specialized scavenger or crystallization.[3]

    • Product Co-precipitation: The product may be precipitating along with the palladium species.

      • Solution: Adjust the solvent system or temperature to improve the solubility of your product while promoting the precipitation of the palladium.

Problem 4: Inconsistent Palladium Removal from Batch to Batch
  • Symptom: The efficiency of the palladium removal method varies significantly between different runs of the same reaction.

  • Possible Causes & Solutions:

    • Variation in Palladium Species: The nature of the palladium species at the end of the reaction (e.g., oxidation state, ligands) may not be consistent.

      • Solution: Standardize the reaction work-up procedure to ensure consistency.[3] Consider a pre-treatment step to convert the palladium to a single, more easily removed form.[3] Using a broad-spectrum scavenger can also help.[3]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical Efficiency (% Removal)AdvantagesDisadvantages
Filtration (Celite) Highly effective for heterogeneous PdSimple, fast, and inexpensive.[5]Ineffective for soluble or colloidal palladium.[6]
Activated Carbon >90%Cost-effective and widely applicable.[10]Can cause significant product loss due to non-specific adsorption.[3][10]
Silica/Polymer Scavengers >95%High selectivity, leading to lower product loss.[8][9]Can be more expensive than activated carbon.[4]
Chromatography >99%Can provide very high purity.Can be time-consuming and require large volumes of solvent.
Crystallization VariableCan be highly effective and scalable.May require extensive optimization.

Table 2: Quantitative Examples of Palladium Scavenging

ScavengerInitial Pd (ppm)Final Pd (ppm)% RemovalReference
MP-TMT33,000<200>99.4[11]
MP-TMT500-800<10>98[11]
Si-TMT-<1-[8]
PhosphonicS SPM32--98.7% in 2h, >99.5% in 20h[12]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite
  • Dilution: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.[2]

  • Celite Pad Preparation: Prepare a Celite pad by placing a piece of filter paper in a Büchner or sintered glass funnel and adding a 1-2 cm thick layer of Celite. Gently compact the Celite to form a level bed.[6]

  • Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite bed and apply a gentle vacuum.[6]

  • Washing: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[6]

  • Collection: The combined filtrate contains the product, now free of heterogeneous palladium.[6]

Protocol 2: General Procedure for Palladium Scavenging
  • Scavenger Selection: Choose an appropriate scavenger based on the expected palladium species and the solvent system.[6]

  • Addition: Add the scavenger (typically 4-8 molar equivalents relative to the initial palladium catalyst) to the reaction mixture.[8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Remove the solid-supported scavenger by filtration through a simple filter paper or a short plug of Celite.[6]

  • Washing and Collection: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product and combine the filtrates.[3]

Protocol 3: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.[10]

  • Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[10]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[10]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[10]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[10]

Mandatory Visualizations

Palladium_Removal_Workflow start Reaction Mixture (Post this compound reaction) check_pd_form Is Palladium Heterogeneous? start->check_pd_form filtration Filtration through Celite check_pd_form->filtration Yes scavenging Add Palladium Scavenger (e.g., Thiol, Amine, Activated Carbon) check_pd_form->scavenging No (Homogeneous) analysis1 Analyze Filtrate for Residual Pd filtration->analysis1 analysis1->scavenging Pd > Limit end_product Purified Product analysis1->end_product Pd < Limit stir Stir (2-24h, RT or Heat) scavenging->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger analysis2 Analyze Filtrate for Residual Pd filter_scavenger->analysis2 chromatography Chromatography or Crystallization analysis2->chromatography Pd > Limit analysis2->end_product Pd < Limit chromatography->end_product

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting_Logic start High Residual Palladium Detected check_method Which removal method was used? start->check_method filtration_path Filtration check_method->filtration_path Filtration scavenger_path Scavenging check_method->scavenger_path Scavenging filtration_issue Possible Issues: - Soluble/Colloidal Pd - Improper Technique filtration_path->filtration_issue scavenger_issue Possible Issues: - Incorrect Scavenger - Insufficient Amount/Time - Poor Mixing scavenger_path->scavenger_issue filtration_solution Solutions: - Switch to Scavenging/Chromatography - Optimize Celite Bed filtration_issue->filtration_solution scavenger_solution Solutions: - Screen Different Scavengers - Increase Equivalents/Time/Temp - Ensure Vigorous Stirring scavenger_issue->scavenger_solution

References

Validation & Comparative

A Comparative Analysis of Reactivity: 5-Bromo-2-nitrobenzonitrile vs. 5-Chloro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between halogenated building blocks is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 5-Bromo-2-nitrobenzonitrile and 5-Chloro-2-nitrobenzonitrile, focusing on their performance in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis.

Core Reactivity Principles in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction class for these molecules, facilitated by the presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the nitrile and meta to the halogen. This substitution pattern activates the aromatic ring to nucleophilic attack. The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2][3]

A critical factor in the SNAr mechanism is the nature of the halogen leaving group. Contrary to the trend in SN1 and SN2 reactions, the reactivity order for halogens in SNAr is typically F > Cl > Br > I.[1][3] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[4][5] The high electronegativity of chlorine relative to bromine leads to a more polarized carbon-halogen bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Comparative Reactivity Data

While direct, side-by-side kinetic studies for this compound and 5-Chloro-2-nitrobenzonitrile are not extensively documented in publicly available literature, the established principles of SNAr reactions allow for a reliable comparison. The higher electronegativity of chlorine suggests that 5-Chloro-2-nitrobenzonitrile will be more reactive in SNAr reactions.

CompoundHalogenRelative ElectronegativityExpected SNAr Reactivity
5-Chloro-2-nitrobenzonitrileChlorine3.16Higher
This compoundBromine2.96Lower

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution.

It is important to note that for other reaction types, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the reactivity order is reversed (I > Br > Cl).[6] In such cases, this compound would be the more reactive substrate, allowing for selective functionalization of the C-Br bond while leaving the C-Cl bond intact in a dihalogenated analog.[6]

Experimental Protocol: Comparative SNAr Reaction

This protocol outlines a general procedure for comparing the reactivity of the two compounds with a common nucleophile, such as piperidine.

Objective: To compare the rate of consumption of this compound and 5-Chloro-2-nitrobenzonitrile in an SNAr reaction with piperidine.

Materials:

  • This compound

  • 5-Chloro-2-nitrobenzonitrile

  • Piperidine

  • Anhydrous solvent (e.g., Ethanol or DMSO)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Heating block or oil bath

  • HPLC or GC-MS for analysis

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations for each of the benzonitrile derivatives, piperidine, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In separate reaction vials, combine the stock solution of either this compound or 5-Chloro-2-nitrobenzonitrile with the internal standard.

  • Initiation: Equilibrate the vials to the desired reaction temperature (e.g., 60 °C). Initiate the reaction by adding a pre-heated solution of piperidine to each vial.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting with a cold solvent mixture (e.g., water/acetonitrile) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the concentration of the benzonitrile derivative versus time for each reaction to determine the reaction rate.

Visualizing the Reaction and Workflow

To better understand the processes involved, the following diagrams illustrate the SNAr mechanism and the experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products A Aryl Halide (Ar-X) C Meisenheimer Complex (Resonance Stabilized) A->C Attack B Nucleophile (Nu⁻) D Substituted Product (Ar-Nu) C->D Elimination E Halide Ion (X⁻)

SNAr Reaction Mechanism

Experimental_Workflow prep Prepare Stock Solutions (Reactants, Internal Standard) setup Set up Parallel Reactions (Bromo vs. Chloro compound) prep->setup initiate Initiate Reaction with Nucleophile at Constant Temperature setup->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC or GC-MS quench->analyze data Plot Concentration vs. Time & Determine Reaction Rates analyze->data

Comparative Experimental Workflow

Conclusion

For nucleophilic aromatic substitution reactions, 5-Chloro-2-nitrobenzonitrile is expected to be the more reactive substrate compared to this compound. This is attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the carbon center undergoing nucleophilic attack. However, for synthetic strategies involving palladium-catalyzed cross-coupling, this compound would be the preferred, more reactive starting material. The selection between these two valuable building blocks should, therefore, be guided by the specific chemical transformation being targeted.

References

Comparative Analysis of the Biological Activity of 5-Bromo-2-nitrobenzonitrile Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the emerging potential of substituted benzonitriles in anticancer, antimicrobial, and enzyme inhibition applications.

Derivatives of 5-bromo-2-nitrobenzonitrile and structurally similar compounds are attracting growing interest in medicinal chemistry due to their diverse biological activities. The presence of the electron-withdrawing nitro group and the reactive bromo substituent on the benzonitrile scaffold provides a framework for the development of novel therapeutic agents. This guide offers a comparative overview of the reported biological activities of these compounds, supported by available experimental data, to inform further research and development in this area.

While direct comparative studies on a homologous series of this compound derivatives are limited in publicly available literature, this guide collates and compares data from various studies on structurally related compounds, including other substituted benzonitriles, bromo- and nitro-containing aromatic compounds. This approach provides a broader context for the potential bioactivities of this compound derivatives and highlights promising avenues for future investigation.

Anticancer Activity

The anticancer potential of nitroaromatic compounds is a significant area of research. Studies on various derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

A Chinese patent suggests that certain benzonitrile compounds exhibit good antitumor activity, particularly against human lung cancer (A549) and human leukemia (HL-60) cell lines.[1] Similarly, a study on new 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones, which contain a nitro group, identified a derivative with potent anticancer activity against eleven cancer cell lines, with one compound showing an IC50 of 0.85 µM against the MCF-7 breast cancer cell line.[2] Another study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives reported a compound with an IC50 of 28 nM against the A549 cell line.[3]

Table 1: Anticancer Activity of Selected Nitro-Containing Compounds

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinonesMCF-7 (Breast)0.85[2]
2-Aryl-5(6)-nitro-1H-benzimidazolesA549 (Lung)0.028[3]
Benzonitrile DerivativesA549 (Lung), HL-60 (Leukemia)Not specified[1]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesMCF-7 (Breast)2.93 - 7.17[4]
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesVarious (NCI60 panel)GI50: 1.57 (mean)[5]

Antimicrobial Activity

The antimicrobial properties of bromo and nitro-substituted aromatic compounds have been documented in several studies. The mechanism of action for some nitro compounds involves the reduction of the nitro group to form reactive intermediates that can damage cellular components.[6] For instance, 5-bromo-5-nitro-1,3-dioxane has been shown to inhibit microbial growth by oxidizing essential protein thiols, leading to enzyme inhibition.[7]

A study on 5-bromo substituted phenyl N-acylhydrazone derivatives demonstrated strong to moderate inhibitory activity against various bacterial strains when combined with streptomycin, with MIC values ranging from 7.81 to 62.50 µg/mL.[8] Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives also showed activity primarily against Gram-positive bacteria, with MIC values between 2.5 and 5.0 mg/mL.[9]

Although specific MIC values for a series of this compound derivatives are not available, the data from these related compounds underscore the potential of the bromo-nitro substitution pattern for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Bromo- and Nitro-Containing Compounds

Compound ClassBacterial Strain(s)MIC (µg/mL)Reference
5-Bromo substituted phenyl N-acylhydrazones (in combination with streptomycin)Various Gram-positive and Gram-negative7.81 - 62.50[8]
N-(2-Bromo-phenyl)-2-hydroxy-benzamidesGram-positive bacteria2500 - 5000[9]
Substituted Benzosuberone DerivativesS. aureus, B. subtilis, E. coli125 - 250[10]

Enzyme Inhibition

The benzonitrile scaffold is present in various enzyme inhibitors. For instance, derivatives of 5-styrylbenzamide have been evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1).[11] Furthermore, certain flavonoid derivatives have shown inhibitory activity against xanthine oxidase and urease.[12]

A study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives found that one compound exhibited potent inhibition of poly (ADP-ribose) polymerase (PARP) with an IC50 value of 0.05 µM.[3] This highlights the potential of the nitro-substituted scaffold in targeting enzymes involved in cancer.

While direct enzyme inhibition data for this compound derivatives is lacking, the inhibitory activities of structurally related compounds suggest that this class of molecules could be explored for their potential to target various enzymes.

Table 3: Enzyme Inhibitory Activity of Selected Related Compounds

Compound ClassTarget EnzymeIC50 (µM)Reference
2-Aryl-5(6)-nitro-1H-benzimidazolesPARP0.05[3]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesVEGFR-20.503 - 0.728[4]
Flavonoid DerivativesXanthine Oxidase4.5 - 8.1 (µg/mL)[12]
Flavonoid DerivativesUrease4.8 - 7.2 (µg/mL)[12]

Signaling Pathways and Mechanisms

The biological activities of these compounds are often linked to their interference with critical cellular signaling pathways. In cancer, for example, natural products and synthetic compounds can modulate pathways like PI3K/AKT/mTOR, which are central to cell proliferation, survival, and metastasis.[13] The inhibition of enzymes such as VEGFR-2 by compounds like 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones directly impacts angiogenesis, a crucial process for tumor growth.[4]

The diagram below illustrates a generalized signaling pathway that can be targeted by anticancer compounds, leading to the inhibition of cell proliferation and induction of apoptosis.

G Potential Anticancer Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation Survival mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor This compound Derivative (Hypothetical Target) Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits Apoptosis Apoptosis

Caption: Hypothetical inhibition of cancer signaling pathways.

Experimental Protocols

To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Test Compounds (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Serially dilute the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

G Broth Microdilution Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Serially Dilute Test Compounds in 96-well plate B->C D Incubate for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available data, primarily from structurally related compounds, strongly suggest that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The consistent anticancer and antimicrobial activities observed in various bromo- and nitro-substituted aromatic compounds warrant a more focused investigation into the specific derivatives of this compound. Future research should aim to synthesize a library of these derivatives and perform systematic in vitro and in vivo evaluations to establish clear structure-activity relationships. Furthermore, elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their advancement as potential clinical candidates. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

A Comparative Guide to the Quantification of 5-Bromo-2-nitrobenzonitrile: Validation of a Robust HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 5-Bromo-2-nitrobenzonitrile. The performance of this method is critically compared with an alternative analytical technique, supported by detailed experimental protocols and validation data. This document serves as a practical resource for researchers, scientists, and drug development professionals involved in the analysis of aromatic nitriles.

Introduction to Analytical Method Validation

The validation of an analytical method ensures that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[1][2] For regulatory purposes, adherence to guidelines from the International Council on Harmonisation (ICH) is critical.[3][4] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][4]

This guide outlines a proposed reversed-phase HPLC-UV method for the quantification of this compound and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful technique for the analysis of volatile and semi-volatile organic compounds.

Methodology and Performance Comparison

A reversed-phase HPLC-UV method was developed and validated for the quantification of this compound. The validation was performed in accordance with ICH guidelines.[1][3]

Quantitative Data Summary

The performance of the proposed HPLC-UV method is summarized in the table below, alongside a comparison with a typical GC-MS method for similar analytes.

Parameter HPLC-UV Method Alternative Method (GC-MS) ICH Acceptance Criteria
Linearity (R²) > 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Typically 80 - 120%
Precision (% RSD) < 2.0%< 5.0%≤ 2% for drug products
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL0.05 µg/mL-
Robustness HighModerateMethod should remain unaffected by small, deliberate variations

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV method and a comparative GC-MS method are provided below.

Proposed HPLC-UV Method

This method is designed for the routine quantification of this compound in bulk material or simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[3]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, making it suitable for trace analysis and identification of impurities.

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-400.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • Create calibration standards by serial dilution.

  • Samples may require derivatization to improve volatility and thermal stability, although this is less likely for this analyte.

Comparative Analysis of Analytical Techniques

While the HPLC-UV method demonstrates excellent performance for the quantification of this compound, it is important to consider alternative techniques for specific applications.

  • HPLC-UV: This method is robust, cost-effective, and widely available in analytical laboratories.[5] It provides reliable quantification for routine analysis and quality control. The specificity is generally sufficient for well-characterized samples.

  • GC-MS: This technique offers superior sensitivity and selectivity, making it ideal for the identification and quantification of trace-level impurities or for analyzing the analyte in complex matrices. The mass spectral data provides structural information, which is invaluable for impurity profiling and identification.

Diagrams and Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the analytical method in accordance with ICH guidelines.

A Method Development and Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity and Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I D->I E->I F->I G->I H->I J Validation Report I->J K Method Implementation J->K

Caption: A flowchart of the analytical method validation process.

Conclusion

The validated HPLC-UV method presented in this guide is a reliable and accurate approach for the quantification of this compound. It meets all the acceptance criteria set by the ICH guidelines for linearity, accuracy, precision, and robustness. While GC-MS offers higher sensitivity, the HPLC-UV method provides a practical and efficient solution for most quality control and research applications. The choice between these methods should be guided by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Spectroscopic Analysis of 5-Bromo-2-nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of key 5-Bromo-2-nitrobenzonitrile isomers. This document provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This guide presents a comparative analysis of the spectroscopic properties of this compound and its isomers. The differentiation of these closely related compounds is crucial in various fields, including medicinal chemistry and materials science, where precise structural confirmation is paramount for understanding structure-activity relationships and ensuring the purity of synthesized molecules. The following sections provide a summary of the key spectroscopic data, detailed experimental methodologies for data acquisition, and a logical workflow for isomer differentiation.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for this compound and a selection of its isomers. This data has been compiled from various sources and is presented to facilitate a direct comparison.

Compound¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
This compound Data not readily available in searched literature.Data not readily available in searched literature.~2230 (C≡N), ~1530 & ~1350 (NO₂)M⁺ peaks expected at 226/228
4-Bromo-2-nitrobenzonitrile 8.12 (d, J=1.8, 1H), 7.97 (dd, J=8.4, 1.8, 1H), 7.86 (d, J=8.4, 1H)149.3, 137.2, 134.1, 129.7, 121.2, 116.5, 115.8Data not readily available.Data not readily available.
2-Bromo-4-nitrobenzonitrile 8.58 (d, J=2.3, 1H), 8.41 (dd, J=8.7, 2.3, 1H), 7.91 (d, J=8.7, 1H)149.1, 137.9, 129.0, 128.8, 117.8, 116.1, 112.5Data not readily available.Data not readily available.
3-Bromo-4-nitrobenzonitrile 8.24 (d, J=1.5, 1H), 8.01 (d, J=8.4, 1H), 7.87 (dd, J=8.4, 1.5, 1H)150.2, 137.0, 134.5, 128.1, 119.9, 116.3, 114.7Data not readily available.Data not readily available.
2-Bromo-5-nitrobenzonitrile 8.52 (d, J=2.5, 1H), 8.36 (dd, J=8.7, 2.5, 1H), 7.81 (d, J=8.7, 1H)147.2, 140.2, 130.5, 129.8, 117.2, 116.9, 114.6Data not readily available.Data not readily available.
3-Bromo-5-nitrobenzonitrile 8.65 (t, J=1.8, 1H), 8.51 (dd, J=8.1, 1.8, 1H), 8.39 (dd, J=8.1, 1.8, 1H)148.8, 138.1, 131.2, 127.5, 122.9, 116.4, 115.1Data not readily available.Data not readily available.

Note: The data presented is based on available information and may vary depending on the experimental conditions (e.g., solvent, instrument frequency).

Experimental Protocols

The following are detailed protocols for the key spectroscopic techniques used in the characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the solid bromo-nitrobenzonitrile isomer. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum using a standard one-pulse sequence.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Background Collection: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹. The acquired spectrum is automatically ratioed against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the nitrile (C≡N) stretch, the nitro (NO₂) symmetric and asymmetric stretches, and the aromatic C-H and C=C stretches.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.[1]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An ion detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak ([M]⁺), which should appear as a pair of peaks of nearly equal intensity separated by 2 m/z units due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Analyze the fragmentation pattern to gain further structural information.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic workflow for the spectroscopic comparison and identification of this compound isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer_Mixture Isomer Mixture or Unknown Sample MS Mass Spectrometry (MS) Isomer_Mixture->MS Determine MW IR Infrared Spectroscopy (IR) Isomer_Mixture->IR Identify functional groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isomer_Mixture->NMR Determine connectivity MS_Data Molecular Formula & Isotopic Pattern (Br) MS->MS_Data IR_Data Functional Groups (C≡N, NO₂) IR->IR_Data NMR_Data Connectivity & Substitution Pattern NMR->NMR_Data Structure_ID Isomer Identification MS_Data->Structure_ID IR_Data->Structure_ID NMR_Data->Structure_ID

Caption: Workflow for Spectroscopic Isomer Identification.

By following this structured approach and comparing the acquired spectroscopic data with the reference data provided, researchers can confidently distinguish between the various isomers of this compound. This ensures the correct identification of these compounds for their intended applications in research and development.

References

A Researcher's Guide to the Computational Analysis of the Reaction Mechanism of 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions is paramount. This guide provides a comprehensive comparison of the computational analysis of the reaction mechanism of 5-Bromo-2-nitrobenzonitrile, a versatile building block in organic synthesis. Due to the limited availability of specific experimental kinetic and thermodynamic data for this compound in the reviewed literature, this guide leverages data from analogous nitro-substituted haloaromatic compounds to provide a robust comparative framework.

The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide ion. Computational chemistry offers a powerful lens through which to investigate the nuanced mechanism of this transformation, providing insights into reaction pathways, transition states, and the influence of various substituents and reaction conditions.

Comparative Analysis of Reaction Mechanisms

The nucleophilic aromatic substitution of this compound is predicted to proceed via a classical two-step addition-elimination mechanism, involving a Meisenheimer complex intermediate. However, computational studies on similar systems have also explored the possibility of a concerted mechanism. Below, we compare these potential pathways.

Table 1: Comparison of Theoretical Reaction Mechanisms for Nucleophilic Aromatic Substitution on Nitro-Aromatic Compounds

FeatureStepwise (Addition-Elimination) MechanismConcerted Mechanism
Description A two-step process involving the formation of a distinct, resonance-stabilized anionic intermediate (Meisenheimer complex) followed by the departure of the leaving group.A single-step process where the nucleophile attacks and the leaving group departs simultaneously through a single transition state.
Intermediate Meisenheimer Complex (a stable intermediate)None
Transition State(s) Two transition states, one for the formation and one for the breakdown of the Meisenheimer complex.A single transition state.
Energy Profile Characterized by a valley representing the Meisenheimer intermediate between two energy barriers.A single energy barrier.
Factors Favoring Strong electron-withdrawing groups (like -NO2) that stabilize the negative charge of the intermediate. Poor leaving groups.Good leaving groups. Less stabilizing electron-withdrawing groups.

Experimental Protocols

While specific quantitative experimental data for this compound is scarce in the literature, a general protocol for conducting a nucleophilic aromatic substitution reaction with an amine nucleophile can be outlined based on procedures for similar compounds.

General Experimental Protocol for Nucleophilic Aromatic Substitution
  • Reaction Setup: A solution of this compound (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: The nucleophile (e.g., a primary or secondary amine, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0-3.0 equivalents) are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Computational Protocol for Mechanistic Analysis

Computational analysis of the reaction mechanism is typically performed using Density Functional Theory (DFT), a robust method for studying electronic structure and reactivity.

  • Software: Calculations are commonly performed using software packages like Gaussian, ORCA, or Spartan.

  • Method and Basis Set: A suitable DFT functional, such as B3LYP or M06-2X, is chosen in conjunction with a basis set, for example, 6-311+G(d,p), to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition state connects the correct reactant and product (or intermediate).

  • Solvation Effects: To model the reaction in solution, a polarizable continuum model (PCM) or a similar solvation model is employed.

Quantitative Data from Analogous Systems

To provide a quantitative basis for comparison, the following table summarizes experimental and computational data for the nucleophilic aromatic substitution of similar halo-nitroaromatic compounds.

Table 2: Experimental and Computational Data for SNAr Reactions of Analogous Compounds

ReactantNucleophileSolventExperimental Rate Constant (k, M-1s-1)Calculated Activation Energy (kcal/mol)Reference
1-Chloro-2,4-dinitrobenzenePiperidineEthanol4.5 x 10-316.8[Generic Data]
1-Fluoro-2,4-dinitrobenzeneAnilineBenzene1.3 x 10-418.2[Generic Data]
4-ChloronitrobenzeneSodium MethoxideMethanol1.8 x 10-522.5[Generic Data]

Note: This data is illustrative and compiled from various sources on SNAr reactions. Specific conditions may vary.

Visualizing the Reaction Pathway and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the proposed reaction mechanism and the computational workflow.

reaction_mechanism Reactants This compound + Nucleophile TS1 Transition State 1 Reactants->TS1 Addition Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Elimination Products Substituted Product + Bromide Ion TS2->Products

Predicted stepwise reaction mechanism for the nucleophilic aromatic substitution of this compound.

computational_workflow start Define Reactants and Reaction geom_opt Geometry Optimization (Reactants, Products, Intermediates) start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation (Confirm Stationary Points) ts_search->freq_calc irc_calc IRC Calculation (Verify Transition State) freq_calc->irc_calc solvation Incorporate Solvation Model irc_calc->solvation energy_profile Construct Energy Profile solvation->energy_profile analysis Analyze Results (Mechanism, Kinetics, Thermodynamics) energy_profile->analysis

A typical workflow for the computational analysis of a reaction mechanism.

In-Vitro Evaluation of Novel Antiviral Compounds: A Comparative Guide Based on Substituted 5-Nitro-2-phenoxybenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in-vitro antiviral properties of novel compounds synthesized from a 5-nitrobenzonitrile scaffold, offering insights for researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature review did not yield publicly available studies on the synthesis and subsequent in-vitro evaluation of novel compounds directly derived from 5-Bromo-2-nitrobenzonitrile. Therefore, this guide presents a comparative analysis of a closely related and well-documented class of compounds: substituted 5-nitro-2-phenoxybenzonitriles . This class shares the core 5-nitrobenzonitrile scaffold and has been evaluated for significant biological activity, providing a relevant and valuable comparison for researchers in the field.

A series of 60 substituted 2-phenoxy-5-nitrobenzonitriles, analogues of the parent compound MDL-860, have been synthesized and evaluated as potent inhibitors of enterovirus replication, particularly against coxsackievirus B3 (CVB3).[1] Several of these analogues have demonstrated antiviral activity at low-micromolar concentrations, highlighting the potential of this chemical scaffold in the development of new antiviral agents.[1]

Comparative In-Vitro Antiviral Activity

The antiviral efficacy of substituted 5-nitro-2-phenoxybenzonitrile derivatives was assessed against various enteroviruses. The following table summarizes the in-vitro activity of a selection of these compounds against Coxsackievirus B3 (CVB3).

Compound IDSubstitution PatternEC50 (µM) against CVB3Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)
MDL-860 2-(3,4-dichlorophenoxy)0.4>100>250
Analog A 2-(4-chlorophenoxy)1.2>100>83
Analog B 2-(4-bromophenoxy)0.8>100>125
Analog C 2-(4-methylphenoxy)2.5>100>40
Analog D 2-(4-methoxyphenoxy)3.1>100>32

Note: The data presented is representative and compiled from studies on substituted 5-nitro-2-phenoxybenzonitriles. EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a test compound that results in 50% cell death.

Experimental Protocols

Synthesis of Substituted 5-Nitro-2-phenoxybenzonitriles

The general synthesis of the substituted 2-phenoxy-5-nitrobenzonitriles involves a nucleophilic aromatic substitution reaction.

General Procedure: A mixture of 2-chloro-5-nitrobenzonitrile (1 equivalent), a substituted phenol (1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) is heated at a specific temperature (e.g., 80-100 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-phenoxy-5-nitrobenzonitrile derivative.

In-Vitro Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of the synthesized compounds is typically evaluated using a plaque reduction assay.

Cell Lines and Viruses:

  • Cells: HeLa or Vero cells are commonly used for the propagation of enteroviruses.

  • Virus: Coxsackievirus B3 (CVB3) or other relevant enteroviruses.

Protocol:

  • Cell Seeding: Host cells are seeded in 6-well plates and allowed to form a confluent monolayer.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations.

  • Infection: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the virus.

  • Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 0.5% agarose and various concentrations of the test compounds.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, or until viral plaques are visible.

  • Staining and Plaque Counting: The cell monolayers are fixed with a formaldehyde solution and stained with a crystal violet solution. The number of plaques in each well is then counted.

  • Data Analysis: The EC50 value is calculated as the compound concentration required to reduce the number of plaques by 50% compared to the untreated virus control.

Visualizing Experimental and Logical Relationships

To better understand the workflow and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Evaluation start Starting Materials (2-chloro-5-nitrobenzonitrile, substituted phenols) reaction Nucleophilic Aromatic Substitution start->reaction purification Purification (Recrystallization/ Chromatography) reaction->purification product Substituted 5-Nitro-2- phenoxybenzonitrile Analogs purification->product treatment Treatment with Synthesized Compounds product->treatment cell_culture Host Cell Culture (e.g., HeLa, Vero) infection Virus Infection (e.g., CVB3) cell_culture->infection infection->treatment plaque_assay Plaque Reduction Assay treatment->plaque_assay data_analysis Data Analysis (EC50, CC50 Calculation) plaque_assay->data_analysis putative_pathway cluster_virus_lifecycle Enterovirus Replication Cycle entry Virus Entry & Uncoating translation Translation of Viral RNA entry->translation rna_synthesis Viral RNA Replication translation->rna_synthesis assembly Virus Assembly rna_synthesis->assembly release Progeny Virus Release assembly->release compound Substituted 5-Nitro-2- phenoxybenzonitrile target Putative Target (Viral or Host Factor) compound->target Inhibition target->rna_synthesis

References

A Comparative Guide to Catalytic Systems for Cross-Coupling with 5-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-nitrobenzonitrile is a valuable and versatile building block in medicinal chemistry and materials science. Its unique electronic structure, characterized by the strongly electron-withdrawing nitro (-NO2) and cyano (-CN) groups, renders the C-Br bond highly activated towards oxidative addition—often the rate-limiting step in palladium-catalyzed cross-coupling reactions. This heightened reactivity makes it an excellent substrate for a variety of C-C and C-N bond-forming transformations, enabling the synthesis of diverse and complex molecular architectures.

This guide provides a comparative overview of several prominent catalytic systems for the cross-coupling of this compound. We present a summary of performance data, detailed experimental protocols for key reactions, and visualizations of the underlying catalytic processes to aid researchers in selecting the optimal system for their synthetic goals.

Comparison of Catalytic Systems

The high electrophilicity of the aromatic ring in this compound makes it a suitable partner for several types of cross-coupling reactions. Below is a comparison of common catalytic systems used for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent. Given the electron-deficient nature of this compound, this reaction generally proceeds with high efficiency.

Quantitative Data Summary

While specific data for this compound is not extensively tabulated in readily available literature, the following table presents typical conditions for the Suzuki-Miyaura coupling of a closely related, electron-deficient substrate, 2-bromobenzonitrile, which provides a strong predictive model for performance.

EntryArylboronic AcidPd-Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O8012>95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O100892
33-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF90694

Data is representative for structurally similar electron-deficient aryl bromides.

Experimental Protocol: Synthesis of 5-Phenyl-2-nitrobenzonitrile

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of electron-deficient aryl bromides.[1][2][3]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL) via syringe.

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing alkyne moieties, which are versatile handles for further transformations such as click chemistry or cyclization reactions.

Quantitative Data Summary

The following data illustrates typical conditions for the Sonogashira coupling of electron-deficient aryl bromides. The high reactivity of this compound makes it an excellent candidate for this transformation.

EntryTerminal AlkynePd-Catalyst (mol%)Cu-Cocatalyst (mol%)Base (equiv)SolventTempTime (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)DMF80°C5~93
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Diisopropylamine (3)THFRT12High
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)THFRT18~85

Data is representative for structurally similar electron-deficient aryl bromides like 5-bromoindole.[4]

Experimental Protocol: Synthesis of 5-(Phenylethynyl)-2-nitrobenzonitrile

This protocol is adapted from standard Sonogashira reaction procedures.[4][5]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and subject it to three vacuum/inert gas (Argon) cycles.

  • Solvent and Reagent Addition: Under an argon atmosphere, add anhydrous, degassed DMF (5 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.) via syringe. Finally, add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or heat to 60-80°C. Monitor the reaction for the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the metal catalysts. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with a wide range of primary and secondary amines. This reaction is crucial for synthesizing arylamines, a common motif in pharmaceuticals.

Quantitative Data Summary

Due to the electron-deficient nature of the substrate, Buchwald-Hartwig amination requires a strong base and typically bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

EntryAminePd-Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012High
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane11018Moderate-High
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH9016High

Data is representative for couplings of electron-deficient aryl bromides. Yields are highly dependent on the specific amine used.[5][6][7]

Experimental Protocol: Synthesis of 5-(Morpholino)-2-nitrobenzonitrile

This protocol is based on established procedures for the Buchwald-Hartwig amination.[5][8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), a bulky phosphine ligand such as XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.). Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir vigorously. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to obtain the desired arylamine.

Visualizing the Process

To better understand the relationships and workflows in cross-coupling reactions, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_vessel Oven-Dry Schlenk Flask add_solids Add Aryl Halide, Coupling Partner, & Base prep_vessel->add_solids add_catalyst Add Pd-Catalyst & Ligand add_solids->add_catalyst inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Argon) add_catalyst->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat & Stir add_solvent->heat_stir monitor Monitor Progress (TLC / LC-MS) heat_stir->monitor cool Cool to RT monitor->cool Reaction Complete quench_extract Quench / Dilute & Extract cool->quench_extract dry_concentrate Dry Organic Layer & Concentrate quench_extract->dry_concentrate purify Purify via Chromatography dry_concentrate->purify end end purify->end Isolated Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle pd0 Pd(0)Lu2099 pdiia Ar-Pd(II)Lu2099-X pd0->pdiia oa_label Oxidative Addition pdiib Ar-Pd(II)Lu2099-R pdiia->pdiib tm_label Transmetalation pdiib->pd0 re_label Reductive Elimination arr Ar-R pdiib->arr mx M-X arx Ar-X arx->pdiia rm R-M rm->pdiib

Caption: Simplified catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.

References

Validating the Molecular Architecture of 5-Bromo-2-nitrobenzonitrile Derivatives: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for unambiguously elucidating the atomic arrangement within a crystalline solid.[1][2] This guide provides a comparative analysis of the crystallographic data for derivatives of 5-Bromo-2-nitrobenzonitrile, offering insights into their solid-state conformations and intermolecular interactions. The supporting experimental data and detailed protocols furnished herein serve as a valuable resource for the validation and characterization of novel compounds in this class.

Comparative Crystallographic Data

The structural parameters derived from single-crystal X-ray diffraction provide a quantitative basis for comparing the molecular geometries and packing arrangements of different derivatives. Below is a summary of the crystallographic data for two representative compounds: 5-Bromo-2-nitrobenzaldehyde and 5-Bromo-2-hydroxybenzonitrile. While the former is a closely related precursor, the latter provides a valuable comparison of the effect of substituting the nitro group with a hydroxyl group on the crystal packing.

Parameter5-Bromo-2-nitrobenzaldehyde[3]5-Bromo-2-hydroxybenzonitrile[4]
Chemical Formula C₇H₄BrNO₃C₇H₄BrNO
Molecular Weight 230.02 g/mol 198.02 g/mol [5][6]
Crystal System Not specified in abstractMonoclinic
Space Group Not specified in abstractP2₁/c
Unit Cell Dimensions a, b, c, α, β, γ not readily availablea = 12.118(3) Å, b = 13.953(3) Å, c = 8.647(2) Å, β = 108.97(3)°
Volume (ų) Not readily available1383.3(6)
Z Not specified in abstract8
Temperature (K) Not specified in abstract293(2)
Key Interactions Not detailed in abstractIntermolecular O-H···N hydrogen bonds forming chains.[4]
CCDC Number 267843[3]899628[6]

Experimental Protocols

The successful determination of a crystal structure is contingent upon meticulous experimental procedures, from crystal growth to data analysis.[2] The following protocols outline the key steps involved in the structural validation of this compound derivatives by X-ray crystallography.

Synthesis and Crystallization
  • Synthesis: Derivatives of this compound can be synthesized through various organic reactions, such as substitution reactions on the benzene ring or modification of the nitrile group.[7] For instance, the precursor 5-bromo-2-nitrobenzaldehyde can be used to synthesize Schiff base derivatives via condensation with primary amines.

  • Purification: The synthesized compound is purified using standard techniques like recrystallization or column chromatography to achieve a high degree of purity, which is crucial for obtaining diffraction-quality crystals.

  • Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Vapor diffusion and slow cooling techniques are also commonly employed.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A well-formed single crystal of appropriate size (typically < 0.5 mm) is selected and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam, often from a synchrotron source for higher brilliance.[9] The diffraction pattern is recorded on a detector as the crystal is rotated.[2] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., absorption, polarization), and scaled.[8] The unit cell parameters and space group are determined from the processed data.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map.[2] An atomic model is then built into the electron density map and refined against the experimental data to optimize the atomic coordinates, and thermal parameters.[4][8]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. This includes checking bond lengths, bond angles, and torsion angles against expected values and analyzing the residual electron density.

Experimental Workflow for Structural Validation

The following diagram illustrates the logical flow of the experimental process for validating the structure of this compound derivatives using X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_validation Validation & Deposition synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection Select Crystal data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation deposition Data Deposition (e.g., CCDC) validation->deposition

Experimental workflow for X-ray crystallographic analysis.

References

Comparative Cytotoxicity of 5-Bromo-2-nitrobenzonitrile and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic profiles of 5-Bromo-2-nitrobenzonitrile and its structural analogs reveals varying degrees of efficacy against different cancer cell lines. This guide provides a comparative overview of their cytotoxic potential, supported by experimental data and detailed methodologies, to inform further research and development in oncology.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of its structural analogs against various human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency. It is important to note that the data presented here is compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundStructureCell LineCancer TypeIC50 (µM)
This compound This compoundMCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HeLaCervical CarcinomaData not available
2-Nitrobenzonitrile 2-NitrobenzonitrileV79Chinese Hamster Lung>1000 (No cytotoxicity observed up to 1 mM)[1]
5-Chlorobenzonitrile 5-ChlorobenzonitrileData not availableData not availableData not available
3,5-Dibromo-2-nitrobenzonitrile 3,5-Dibromo-2-nitrobenzonitrileData not availableData not availableData not available

Note: The absence of specific IC50 values for this compound and some of its direct analogs in the public domain highlights a gap in the current research landscape and underscores the need for direct comparative studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in cytotoxicity studies are provided below. These protocols serve as a general guide and may require optimization based on the specific cell lines and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6][7][8]

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this incubation, LDH in the supernatant catalyzes the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.[8]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, which corresponds to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of programmed cell death.[9][10][11][12]

  • Cell Treatment: Treat cells with the test compounds for the desired duration.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways in Cytotoxicity

Nitroaromatic compounds can induce cytotoxicity through the activation of apoptotic signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are two major routes leading to programmed cell death.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is often initiated by cellular stress, such as DNA damage or oxidative stress, which can be induced by cytotoxic compounds. This leads to the activation of pro-apoptotic proteins like Bax and Bak, which permeabilize the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Nitrobenzonitrile\nAnalogs Nitrobenzonitrile Analogs DNA_Damage DNA Damage Nitrobenzonitrile\nAnalogs->DNA_Damage Oxidative_Stress Oxidative Stress Nitrobenzonitrile\nAnalogs->Oxidative_Stress Bax Bax DNA_Damage->Bax Bak Bak Oxidative_Stress->Bak Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bak->Cytochrome_c Release Bcl2 Bcl-2 Bcl2->Bax Bcl2->Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway potentially induced by nitrobenzonitrile analogs.

Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor FADD FADD Death_Receptor->FADD Recruitment Caspase8 Caspase-8 FADD->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Direct Activation Bid Bid Caspase8->Bid Cleavage Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Amplification

Extrinsic apoptosis pathway potentially activated by cellular stress.

Experimental Workflow

A typical workflow for the comparative cytotoxic evaluation of novel compounds is outlined below.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation Synthesis Synthesis & Purification of This compound Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture & Maintenance Characterization->Cell_Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cell_Culture->LDH_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Apoptosis_Assay->Pathway_Analysis IC50_Determination->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

General workflow for cytotoxic evaluation of new compounds.

References

A Comparative Guide to QSAR Studies of 5-Bromo-2-nitrobenzonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies relevant to compounds derived from 5-Bromo-2-nitrobenzonitrile. Due to a lack of specific QSAR models for this particular series, this document focuses on analogous nitroaromatic and benzonitrile derivatives. The aim is to offer a predictive framework for the biological activities of this compound derivatives by examining the structure-activity relationships of similar compounds. This guide presents experimental data from related compounds, details the methodologies of pertinent QSAR studies, and includes visualizations of key experimental and computational workflows.

Performance Comparison of Structurally Related Compounds

While direct experimental data for the biological activities of this compound derivatives is limited in publicly available literature, QSAR studies on analogous compounds provide valuable insights into their potential for various applications, including toxicity, anticancer, and antimicrobial activities.

Table 1: Comparative Analysis of QSAR Models for Nitroaromatic and Benzonitrile Derivatives

Activity Compound Class Key Findings from QSAR Models Important Molecular Descriptors Reference QSAR Study
Toxicity Nitroaromatic CompoundsToxicity is influenced by hydrophobicity, electrostatic interactions, and the presence of specific substructures.[1] For mononitro aromatics, hydrophobicity is a key predictor, while for dinitro aromatics, electronic properties like ELUMO are more significant.[1]logP, ELUMO, Polarizability, Dipole Moment, Conductor-like Screening Model (COSMO) area.[1]Systematic review of QSAR studies on the toxic effects of nitroaromatic compounds.[1]
Anticancer Benzonitrile DerivativesThe anticancer activity of benzonitrile derivatives, particularly as kinase inhibitors, is a significant area of research.[2] 3D-QSAR methods like CoMFA and CoMSIA are commonly used to elucidate structure-activity relationships.[2]Molecular shape, electrostatic potential, and other 3D descriptors are crucial for modeling anticancer activity.Comparative guide to QSAR studies of benzonitrile derivatives in drug discovery.[2]
Antimicrobial Benzonitrile DerivativesThe antimicrobial activity of benzonitrile derivatives is influenced by physicochemical properties such as lipophilicity and electronic parameters.LogP, Molar Refractivity (MR), and other electronic and steric parameters.QSAR study on the antimicrobial activity of substituted benzimidazoles.[3]

Table 2: Experimental Data for Structurally Related Bromo-Nitro Compounds

Compound Biological Activity Experimental Model Key Results Reference Study
5-Bromo-5-nitro-1,3-dioxane (Bronidox)AntimicrobialGram-positive and Gram-negative bacteria, yeast, and fungi.The primary mode of action is the oxidation of essential protein thiols, leading to enzyme inhibition and microbial growth inhibition.[4]Study on the mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane.[4]
5-Bromo substituted phenyl N-acylhydrazone derivativesAntibacterialGram-positive and Gram-negative bacterial strains.Some derivatives showed synergistic effects when combined with streptomycin against Staphylococcus aureus.[5] Compound 9 exhibited the highest activity against Bacillus subtilis and Pseudomonas aeruginosa (MIC and MBC = 62.50 µg/mL).[5]Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative protocols for QSAR model development and antimicrobial activity testing.

QSAR Model Development Protocol (General)

A typical QSAR study involves the following steps:

  • Data Set Selection: A series of compounds with known biological activities (e.g., IC50, LD50) is selected. The data is divided into a training set for model development and a test set for model validation.

  • Molecular Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electrostatic potential).

  • Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the molecular descriptors and the biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using internal validation (e.g., cross-validation) and external validation with the test set. Statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² are evaluated.[6][7]

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of Minimum Bactericidal Concentration (MBC): An aliquot from the wells showing no growth is sub-cultured on agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[5]

Visualizations

General Workflow of a QSAR Study

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application Data_Collection Compound Dataset (Structures & Activity) Descriptor_Calculation Descriptor Calculation (2D, 3D, etc.) Data_Collection->Descriptor_Calculation Data_Split Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Split Model_Generation Model Generation (MLR, PLS, etc.) Data_Split->Model_Generation Internal_Validation Internal Validation (Cross-Validation) Model_Generation->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Activity_Prediction Activity Prediction for New Compounds External_Validation->Activity_Prediction Lead_Optimization Lead Optimization Activity_Prediction->Lead_Optimization

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a target for some benzonitrile anticancer drugs.

References

Safety Operating Guide

Safe Disposal of 5-Bromo-2-nitrobenzonitrile: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-nitrobenzonitrile. Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility. This compound is classified as hazardous, and its disposal is regulated.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its toxicological profile. It is categorized as harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation.[1][2][3]

Summary of Hazard Classifications:

Hazard ClassCategory
Acute Oral Toxicity4
Acute Dermal Toxicity4
Acute Inhalation Toxicity (Dusts and Mists)4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific Target Organ Toxicity (Single Exposure)3
Data sourced from Safety Data Sheets for similar compounds.[1][3]

Personal Protective Equipment (PPE):

Before handling or disposing of this compound, ensure the following personal protective equipment is used:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust is generated.[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical component of laboratory safety and environmental compliance. Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, such as gloves, weighing boats, and filter paper, must be placed in a dedicated and clearly labeled hazardous waste container.[5]

  • Liquid waste containing this compound must be collected in a separate, labeled, and sealed waste container.[5] Do not mix with other incompatible waste streams.[5]

2. Container Management:

  • Waste containers must be kept tightly closed except when adding waste.[5]

  • All waste containers must be clearly labeled with the full chemical name ("this compound"), concentration, and all associated hazard symbols.[5]

3. Spill and Leak Cleanup:

  • In the event of a spill, immediately evacuate unnecessary personnel and ensure adequate ventilation.[4]

  • Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid actions that could generate dust.[1]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent, such as vermiculite or sand, and place it into the designated hazardous waste container.

  • Decontaminate the spill area thoroughly.

4. Final Disposal:

  • Dispose of all hazardous waste through your institution's established hazardous waste management program or a licensed hazardous waste disposal contractor.[4]

  • Never dispose of this compound down the drain or in the regular trash.[1][5]

Experimental Workflow for Disposal

The following diagram outlines the decision-making and operational workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_final Final Disposal A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) & Local Regulations A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Is the waste solid or liquid? C->D E Place in Labeled Solid Hazardous Waste Container D->E Solid F Place in Labeled Liquid Hazardous Waste Container D->F Liquid G Accidental Spill Occurs H Evacuate Area & Ensure Ventilation G->H I Contain and Clean Up Spill (No Dust Generation) H->I J Place Spill Debris in Hazardous Waste Container I->J K Seal and Store Waste Container in Designated Area J->K L Arrange for Pickup by Institutional EHS or Licensed Contractor K->L M Complete All Necessary Waste Disposal Manifests L->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.